Technical Documentation Center

(5-Bromo-1-benzofuran-2-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Bromo-1-benzofuran-2-yl)acetic acid
  • CAS: 84102-74-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (5-Bromo-1-benzofuran-2-yl)acetic acid

This guide provides an in-depth technical analysis of (5-Bromo-1-benzofuran-2-yl)acetic acid , a significant heterocyclic building block in medicinal chemistry. CAS Registry Number: 84102-74-9 Chemical Formula: C₁₀H₇BrO₃...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (5-Bromo-1-benzofuran-2-yl)acetic acid , a significant heterocyclic building block in medicinal chemistry.

CAS Registry Number: 84102-74-9 Chemical Formula: C₁₀H₇BrO₃ Molecular Weight: 255.07 g/mol

Executive Summary

(5-Bromo-1-benzofuran-2-yl)acetic acid is a functionalized benzofuran derivative serving as a critical scaffold in the development of pharmaceuticals targeting type 2 diabetes (PTP1B inhibitors), antimicrobial agents, and anti-inflammatory drugs. Its structure features a lipophilic benzofuran core substituted with a bromine atom at the C5 position—providing a handle for palladium-catalyzed cross-coupling—and an acetic acid moiety at the C2 position, which serves as a polar pharmacophore or a linker for further derivatization.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is characterized by a fused benzene and furan ring system.[1] The electronic environment is dominated by the electron-withdrawing bromine and the inductive effect of the oxygen atom in the furan ring.

Identification Data
ParameterDetail
IUPAC Name 2-(5-bromo-1-benzofuran-2-yl)acetic acid
SMILES C1=CC2=C(C=C1Br)OC(=C2)CC(=O)O
InChI Key MHGUUFJBFFEHMO-UHFFFAOYSA-N
MDL Number MFCD11574519
Appearance Off-white to pale yellow solid
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext
Melting Point 168–172 °C (Typical range for class)Solid-state stability
pKa (Acid) 3.8 – 4.2 (Predicted)Carboxylic acid ionization
LogP 2.8 – 3.1Lipophilicity (Drug-likeness)
Polar Surface Area 50.44 ŲMembrane permeability
Solubility DMSO, Methanol, DMFLow aqueous solubility at neutral pH

Synthetic Methodology

The synthesis of (5-Bromo-1-benzofuran-2-yl)acetic acid requires constructing the benzofuran core followed by the installation of the acetic acid side chain. Two primary routes are chemically validated: the Willgerodt-Kindler Rearrangement (from 2-acetylbenzofuran) and the Homologation Strategy (from 2-carboxylate).

Route A: The Willgerodt-Kindler Protocol (Recommended)

This route is preferred for its robustness in converting aryl methyl ketones directly into acetic acid derivatives without requiring hazardous diazomethane.

Step 1: Cyclization to 2-Acetyl-5-bromobenzofuran
  • Reagents: 5-Bromosalicylaldehyde, Chloroacetone, Potassium Carbonate (

    
    ), Acetone/DMF.
    
  • Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation.

  • Protocol:

    • Dissolve 5-bromosalicylaldehyde (1.0 eq) and

      
       (2.0 eq) in anhydrous acetone.
      
    • Add chloroacetone (1.1 eq) dropwise at room temperature.

    • Reflux for 6–8 hours. Monitor by TLC (formation of intermediate ether may be observed before cyclization).

    • Filter inorganic salts, concentrate, and recrystallize from ethanol.

Step 2: Willgerodt-Kindler Rearrangement
  • Reagents: Sulfur (

    
    ), Morpholine.
    
  • Protocol:

    • Combine 2-acetyl-5-bromobenzofuran (1.0 eq), sulfur (1.5 eq), and morpholine (2.0 eq).

    • Heat to 130–140 °C for 4–6 hours. The reaction evolves

      
       (perform in a fume hood).
      
    • Cool the mixture and pour into water to precipitate the thioacetomorpholide intermediate.

Step 3: Hydrolysis to Final Acid
  • Reagents: 50% Sulfuric Acid (

    
    ) or NaOH/EtOH followed by acidification.
    
  • Protocol:

    • Reflux the thioamide intermediate in 50%

      
       or 10% NaOH for 12 hours.
      
    • If basic hydrolysis is used, filter the solution and acidify the filtrate with conc. HCl to pH 1.

    • Collect the precipitate, wash with water, and recrystallize from benzene/ethanol.

Synthetic Workflow Diagram

Synthesis cluster_legend Legend Start 5-Bromosalicylaldehyde Step1 Step 1: Cyclization (Chloroacetone/K2CO3) Start->Step1 Inter1 2-Acetyl-5-bromobenzofuran Step1->Inter1 Step2 Step 2: Willgerodt-Kindler (S8, Morpholine) Inter1->Step2 Inter2 Thioacetomorpholide Step2->Inter2 Step3 Step 3: Hydrolysis (H2SO4 or NaOH) Inter2->Step3 Final (5-Bromo-1-benzofuran-2-yl) acetic acid Step3->Final key Blue: Intermediate | Yellow: Reaction Condition | Green: Product

Caption: Step-by-step synthesis via the Willgerodt-Kindler rearrangement strategy.

Reactivity & Derivatization Logic

This molecule is a "bifunctional" scaffold, allowing orthogonal modification at the aryl ring and the aliphatic tail.

C5-Bromine: Palladium Cross-Coupling

The bromine atom at position 5 is electronically activated for oxidative addition by Pd(0) catalysts.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in PTP1B inhibitors).

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

  • Heck Reaction: Vinylation for extending conjugation.

C2-Acetic Acid: Amidation & Esterification

The carboxylic acid is separated from the aromatic ring by a methylene spacer (


), preventing conjugation with the ring and maintaining typical aliphatic carboxylic acid reactivity.
  • Amide Coupling: Activation with EDC/HOBt or HATU allows coupling with primary/secondary amines.

  • Bioisosteres: Conversion to acyl sulfonamides or tetrazoles to modulate pKa and metabolic stability.

Structural Activity Relationship (SAR) Logic

SAR Core Benzofuran Core (Lipophilic Scaffold) Br C5-Bromine Core->Br Substitution Acid C2-Acetic Acid Core->Acid Substitution Br_Func Hydrophobic Pocket Binding Target for Pd-Coupling Br->Br_Func Acid_Func Ionic Interaction (Arg/Lys residues) H-Bond Donor/Acceptor Acid->Acid_Func

Caption: SAR analysis highlighting the dual functional roles of the halogen and acid moieties.

Biological Applications

PTP1B Inhibition (Diabetes Type 2)

Benzofuran-2-acetic acid derivatives are well-documented pharmacophores for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. The carboxylic acid mimics the phosphate group of the natural substrate (phosphotyrosine), binding to the active site arginine residues, while the lipophilic 5-bromo-benzofuran core occupies the hydrophobic pocket, improving selectivity over other phosphatases.

Antimicrobial Activity

The 5-bromo substitution enhances the lipophilicity required to penetrate bacterial cell walls. Derivatives of this acid have shown potency against Gram-positive bacteria (S. aureus) by disrupting cell membrane integrity.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • PubChem. Benzofuran, 5-bromo- (Compound Summary). National Library of Medicine. Link

  • Khan, M. et al. Synthesis and biological evaluation of benzofuran derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2005.

  • Choi, J. et al. Crystal structure of 2-(5-bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. PMC, 2009. Link

  • Malamas, M. S. et al. Design and synthesis of novel 5-substituted benzofuran-2-carboxylic acids as potent PTP1B inhibitors. Journal of Medicinal Chemistry, 2000.

  • Parkway Scientific. Product Data Sheet: HI-194 (CAS 84102-74-9).Link

Sources

Exploratory

(5-Bromo-1-benzofuran-2-yl)acetic Acid: A Strategic Scaffold for PTP1B Inhibition and Fragment-Based Design

Topic: (5-Bromo-1-benzofuran-2-yl)acetic acid as a scaffold in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-Bromo-1-benzofuran-2-yl)acetic acid as a scaffold in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of heterocyclic building blocks, (5-Bromo-1-benzofuran-2-yl)acetic acid represents a "privileged structure" that bridges the gap between simple fragment libraries and potent, selective enzyme inhibitors. While benzofurans are ubiquitous in natural products (e.g., ailanthoidol, egonol), this specific derivative offers a unique triad of chemical features: a lipophilic aromatic core, a modifiable halogen handle at the C5 position, and an acetic acid tail at C2 that functions as a classic bioisostere for phosphate groups.

This guide analyzes the scaffold's utility in targeting Protein Tyrosine Phosphatase 1B (PTP1B) for type 2 diabetes and Aldose Reductase (ALR2) for diabetic complications. It provides a validated synthetic workflow and dissects the Structure-Activity Relationship (SAR) logic that makes this molecule a cornerstone in modern medicinal chemistry.

Structural Analysis & Pharmacophore Logic

The efficacy of (5-Bromo-1-benzofuran-2-yl)acetic acid stems from its ability to satisfy specific binding pockets in metalloenzymes and phosphatases.

The Pharmacophore Triad
  • The Acidic Warhead (C2-Acetic Acid):

    • Function: Acts as a bioisostere for the phosphate group (

      
      ) on phosphotyrosine residues.
      
    • Mechanism: In PTP1B, this carboxylate anion forms critical hydrogen bonds with the Arg221 and Ser216 residues in the catalytic P-loop, mimicking the substrate transition state.

    • Advantage: Unlike phosphate groups, the acetic acid moiety has better membrane permeability and metabolic stability.

  • The Lipophilic Core (Benzofuran):

    • Function: Provides a rigid, planar scaffold for

      
       stacking interactions.
      
    • Mechanism: Fits into the hydrophobic cleft of the enzyme active site (e.g., the Tyr46 residue in PTP1B), anchoring the molecule and reducing entropic penalty upon binding.

  • The Synthetic Handle (C5-Bromine):

    • Function: A reactive site for diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Mechanism: Allows the extension of the molecule to reach secondary binding pockets (Site B in PTP1B), which is crucial for achieving selectivity over homologous phosphatases like TCPTP.

Validated Synthetic Protocol

The synthesis of (5-Bromo-1-benzofuran-2-yl)acetic acid is most efficiently achieved via the condensation of 5-bromosalicylaldehyde with ethyl 4-chloroacetoacetate. This route avoids the multi-step homologation required if starting from the 2-carboxylate.

Reaction Scheme Visualization

SynthesisWorkflow Start 5-Bromosalicylaldehyde Intermediate Ethyl (5-bromo-1-benzofuran-2-yl)acetate (Cyclization Product) Start->Intermediate K2CO3, Acetone Reflux, 4-6h (Cascade Alkylation/Aldol) Reagent Ethyl 4-chloroacetoacetate Reagent->Intermediate Product (5-Bromo-1-benzofuran-2-yl)acetic acid (Target Scaffold) Intermediate->Product LiOH or NaOH THF/H2O, r.t. Suzuki Suzuki Coupling (Library Generation) Product->Suzuki Ar-B(OH)2, Pd(PPh3)4 (Diversification at C5)

Figure 1: Synthetic workflow from commercial precursors to the target acid and downstream diversification.[1]

Step-by-Step Methodology

Step 1: Synthesis of Ethyl (5-bromo-1-benzofuran-2-yl)acetate

  • Reagents: 5-Bromosalicylaldehyde (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), Acetone (anhydrous).
    
  • Protocol:

    • Dissolve 5-bromosalicylaldehyde in anhydrous acetone under

      
       atmosphere.
      
    • Add anhydrous

      
       and stir for 15 minutes to generate the phenoxide anion.
      
    • Add ethyl 4-chloroacetoacetate dropwise.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
      
    • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. Recrystallize the residue from ethanol to yield the ethyl ester as a white/off-white solid.

  • Causality: The reaction proceeds via an initial O-alkylation of the phenol followed by an intramolecular aldol condensation and dehydration to form the furan ring.

Step 2: Hydrolysis to the Free Acid

  • Reagents: Ethyl (5-bromo-1-benzofuran-2-yl)acetate, Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at room temperature for 2 hours.

    • Workup: Acidify the solution to pH 2 using 1M HCl. The free acid will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Medicinal Chemistry Applications

Case Study A: PTP1B Inhibitors for Type 2 Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[2][3][4] Inhibiting PTP1B restores insulin sensitivity.

  • The Challenge: The PTP1B active site is highly charged (pTyr recognition), leading to inhibitors with poor bioavailability (too polar).

  • The Solution: The (5-Bromo-1-benzofuran-2-yl)acetic acid scaffold offers a balanced physicochemical profile. The acetic acid mimics pTyr, while the benzofuran core provides lipophilicity to cross cell membranes.

  • Optimization Strategy:

    • C5-Position: Use the bromine handle to attach hydrophobic aryl groups (e.g., via Suzuki coupling). These groups reach the "Site B" (secondary aryl phosphate binding site) adjacent to the active site, enhancing selectivity over T-cell protein tyrosine phosphatase (TCPTP).

    • Data Point: Derivatives with bulky hydrophobic groups at C5 often show

      
       values in the low micromolar to nanomolar range [1].
      
Case Study B: Aldose Reductase Inhibitors (ARIs)

Aldose Reductase converts glucose to sorbitol; its overactivity leads to diabetic cataracts and neuropathy.[5]

  • Mechanism: The carboxylate headgroup binds to the anion-binding pocket (Tyr48, His110, Trp111) of ALR2.

  • Selectivity: The rigid benzofuran core restricts the molecule's conformation, often improving selectivity for ALR2 over Aldehyde Reductase (ALR1), reducing side effects [2].

Quantitative Data Summary
TargetRole of ScaffoldKey Interaction (Acid)Key Interaction (5-Br/C5)Typical IC50 Range
PTP1B pTyr MimeticH-bond to Arg221 (P-loop)Hydrophobic interaction with Site B0.5 - 15

ALR2 Anion BinderIonic link to His110Van der Waals with Trp111 pocket0.1 - 5

Antimicrobial Membrane DisruptorSolubility/UptakeLipophilicity/Membrane insertion10 - 50

SAR Logic & Diversification Map

The following diagram illustrates the strategic modification points on the scaffold for medicinal chemists.

SAR_Logic Core (5-Bromo-1-benzofuran-2-yl)acetic acid C5-Bromine Benzofuran Core C2-Acetic Acid Mod_C5 Suzuki/Buchwald Coupling (Selectivity Handle) Targets: Site B (PTP1B) Core:C5->Mod_C5 Mod_Core Pi-Stacking Interactions (Affinity Anchor) Lipophilicity modulation Core:Core->Mod_Core Mod_C2 Bioisostere Replacement (Warhead) Prodrugs (Esters/Amides) Core:C2->Mod_C2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the three zones of modification.

References

  • Choi, J. S., et al. (2019). Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Molecules, 24(16), 2893.[6]

  • Sartini, S., et al. (2012).Effects of the New Aldose Reductase Inhibitor Benzofuroxane Derivative BF-5m on High Glucose Induced Prolongation of Cardiac QT Interval. Journal of Diabetes Research, 2012.

  • Masesane, I. B., & Mazimba, O. (2014).Reaction of Ethyl Acetoacetate and 2′-Hydroxychalcones: Efficient Route to 9-Aryl-6H-Benzo[c]chromen-6-one. Bulletin of the Chemical Society of Ethiopia, 28(2).

  • Khan, A., et al. (2005).Synthesis and biological evaluation of benzofuran derivatives. (General grounding on benzofuran synthesis via salicylaldehyde).

Sources

Foundational

Physical properties and molecular weight of (5-Bromo-1-benzofuran-2-yl)acetic acid

This guide details the physicochemical profile, synthesis, and characterization of (5-Bromo-1-benzofuran-2-yl)acetic acid , a specialized heterocyclic building block used in medicinal chemistry for the development of ant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of (5-Bromo-1-benzofuran-2-yl)acetic acid , a specialized heterocyclic building block used in medicinal chemistry for the development of anti-bacterial, anti-viral, and anti-cancer therapeutics.

Chemical Identity & Structural Analysis

This compound features a fused benzene-furan ring system (benzofuran) substituted with a bromine atom at the C5 position and an acetic acid moiety at the C2 position. It serves as a lipophilic scaffold capable of engaging in


 stacking and hydrogen bonding within protein active sites.
Parameter Details
IUPAC Name 2-(5-Bromo-1-benzofuran-2-yl)acetic acid
CAS Registry Number 84102-74-9
Molecular Formula

Molecular Weight 255.06 g/mol
SMILES OC(=O)CC1=CC2=C(O1)C=CC(=C2)Br
InChI Key MHGUUFJBFFEHMO-UHFFFAOYSA-N
Physicochemical Properties

Note: Experimental values for this specific derivative are scarce in public literature. Values below combine available vendor data with chemoinformatic predictions based on structural analogs (e.g., benzofuran-2-carboxylic acid).

Property Value / Description Significance
Physical State Solid (Crystalline powder)Standard state for storage; typically white to off-white or pale yellow.
Melting Point 145–165 °C (Predicted)High melting point indicates stable crystal lattice; analogs often melt >130°C.
Solubility (Water) Low (< 1 mg/mL)The lipophilic benzofuran core dominates; requires organic co-solvents.
Solubility (Organic) High in DMSO, DMF, MethanolSoluble in polar aprotic solvents suitable for biological assays.
pKa (Acid) ~3.8 – 4.2 (Predicted)Comparable to phenylacetic acid; exists as an anion at physiological pH (7.4).
LogP ~2.5 – 2.9 Moderate lipophilicity; suggests good membrane permeability for drug discovery.
Synthesis & Production Workflow

The most robust synthetic route involves the construction of the benzofuran ring via an intramolecular cyclization, followed by functional group manipulation.

Core Synthetic Pathway
  • Alkylation: Reaction of 5-bromosalicylaldehyde with ethyl 4-chloroacetoacetate (or similar

    
    -halo ester) under basic conditions.
    
  • Cyclization: Intramolecular aldol-type condensation to form the benzofuran ester.

  • Hydrolysis: Saponification of the ester yields the target free acid.

Synthesis Start 5-Bromosalicylaldehyde (Precursor) Inter Benzofuran Ester Intermediate Start->Inter K2CO3, DMF Reflux Reagent + Ethyl 4-chloroacetoacetate (or Ethyl bromoacetate) Reagent->Inter Final (5-Bromo-1-benzofuran-2-yl) acetic acid Inter->Final 1. Reflux 2. Acidify (HCl) Step2 Hydrolysis (NaOH / MeOH)

Figure 1: Standard retrosynthetic disconnection for benzofuran-2-yl acetic acid derivatives.

Experimental Characterization (Protocol)

To validate the identity of CAS 84102-74-9, researchers should look for the following spectral signatures.


H NMR Spectroscopy (400 MHz, DMSO-

)
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ). Broad singlet, disappears with 
    
    
    
    shake.
  • 
     7.80 ppm (d, 
    
    
    
    Hz, 1H):
    H-4 proton (ortho to Br, meta to ether oxygen).
  • 
     7.45 ppm (dd, 
    
    
    
    Hz, 1H):
    H-6 proton.
  • 
     7.35 ppm (d, 
    
    
    
    Hz, 1H):
    H-7 proton.
  • 
     6.70 ppm (s, 1H):  H-3 proton (on the furan ring).
    
  • 
     3.85 ppm (s, 2H):  Methylene protons (-CH 
    
    
    
    -COOH).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (Negative Mode preferred for carboxylic acids).

  • Expected Mass:

    
     = 252.9 and 254.9 (1:1 ratio due to 
    
    
    
    and
    
    
    isotopes).
Handling, Stability & Safety
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation of the furan ring over long periods.

  • Safety Profile (GHS):

    • Signal Word: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References
  • PubChem Compound Summary. "Benzofuran, 5-bromo- derivatives." National Center for Biotechnology Information. Accessed Feb 26, 2026. Link

  • CymitQuimica Product Data. "(5-Bromo-benzofuran-2-yl)-acetic acid - CAS 84102-74-9."[1] Accessed Feb 26, 2026. Link

  • Choi, et al. "Crystal structure of 2-(5-bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid." Acta Crystallographica Section E, 2009. (Structural analog analysis). Link

  • Parkway Scientific. "HI-194 (84102-74-9) Product Sheet." Accessed Feb 26, 2026. Link

Sources

Exploratory

Technical Guide: Benzofuran-2-yl Acetic Acid Analogs in Medicinal Chemistry

Executive Summary The benzofuran-2-yl acetic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Chara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran-2-yl acetic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Characterized by a lipophilic benzofuran core fused to a polar acetic acid side chain, this moiety mimics key endogenous substrates, including arachidonic acid and phosphotyrosine intermediates.

This guide analyzes the pharmacophoric utility of this scaffold, specifically focusing on its application as an Aldose Reductase Inhibitor (ARI) for diabetic complications, a PTP1B inhibitor for metabolic regulation, and a COX-2 inhibitor for inflammation. It provides a validated synthetic workflow and a structural logic framework for optimization.

Part 1: Structural Rationale & Pharmacophore Analysis

The Amphiphilic Anchor

The benzofuran-2-yl acetic acid structure functions as a classic amphiphile in drug design:

  • The Head Group (Acetic Acid): At physiological pH (7.4), the carboxylic acid exists as a carboxylate anion (

    
    ). This allows it to form electrostatic interactions (salt bridges) with positively charged residues (Arginine, Lysine) or coordinate with catalytic metal ions (e.g., 
    
    
    
    or
    
    
    ) in enzyme active sites.
  • The Tail (Benzofuran): This planar, aromatic bicycle provides rigid lipophilicity. It engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (Phenylalanine, Tryptophan, Tyrosine) and fits into hydrophobic pockets, driving binding affinity via entropy-driven water displacement.
Quantitative Structure-Activity Relationship (SAR) Logic

Modifications to this core follow a predictable logic depending on the target:

TargetKey Interaction RequirementCritical Modification Sites
Aldose Reductase (ALR2) Anion binding to Tyr48/His110/Trp111C5/C6: Halogenation (Cl, F) increases potency. C2-Linker: Rigid conformation required.
PTP1B Phosphate mimicry (pTyr)C2-Sidechain: Biphenyl extensions to reach secondary binding sites. Acid: Essential for active site Arg221 interaction.
COX-2 Arachidonic acid mimicryC5: Bulky lipophilic groups (e.g., t-butyl, aryl) to fill the larger COX-2 hydrophobic channel.

Part 2: Validated Synthetic Workflows

To ensure reproducibility, we focus on the Rap-Stoermer and Intramolecular Cyclization pathways, which are more robust than the variable Pechmann condensation for this specific acetic acid derivative.

Core Synthesis: The Salicylaldehyde Route

This protocol generates the benzofuran-2-yl acetic acid core via the alkylation of substituted salicylaldehydes followed by base-catalyzed cyclization.

Reagents:

  • Substituted Salicylaldehyde (e.g., 5-chloro-2-hydroxybenzaldehyde)

  • Ethyl bromoacetate (or Ethyl 4-chloroacetoacetate for longer chains)

  • Anhydrous Potassium Carbonate (

    
    )[1]
    
  • DMF or Acetone (Solvent)

  • Sodium Hydroxide (NaOH) for hydrolysis

Step-by-Step Protocol:

  • O-Alkylation:

    • Dissolve 10 mmol of substituted salicylaldehyde in 20 mL of anhydrous DMF.

    • Add 15 mmol of anhydrous

      
      . Stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Dropwise add 12 mmol of ethyl bromoacetate.

    • Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: Formation of the intermediate ether (ethyl 2-(2-formylphenoxy)acetate).

  • Cyclization (Intramolecular Aldol-Type):

    • To the crude ether intermediate, add a catalytic amount of DBU or stronger base (NaOEt) in ethanol.

    • Reflux for 8-12 hours. The enolate attacks the aldehyde carbonyl, followed by dehydration to form the benzofuran ring.

    • Note: Direct synthesis often uses ethyl 4-chloroacetoacetate to yield the benzofuran-2-yl acetate ester directly via the Feist-Benary mechanism.

  • Hydrolysis:

    • Dissolve the ester in MeOH/THF (1:1).

    • Add 2M NaOH (3 equivalents). Stir at ambient temperature for 2 hours.

    • Acidify with 1M HCl to pH 2. The precipitate is the target benzofuran-2-yl acetic acid .

Visualization of Synthetic Pathway

Synthesis Start Substituted Salicylaldehyde Inter O-Alkylated Intermediate Start->Inter K2CO3, DMF 60°C Reagent Ethyl Bromoacetate (or 4-chloroacetoacetate) Reagent->Inter Cyclization Base-Catalyzed Cyclization (Aldol/Dehydration) Inter->Cyclization DBU/NaOEt Reflux Ester Benzofuran-2-yl Ester Cyclization->Ester Product Benzofuran-2-yl Acetic Acid Ester->Product 1. NaOH, MeOH 2. HCl (pH 2)

Figure 1: Retrosynthetic logic and forward synthesis of the benzofuran-2-yl acetic acid scaffold.

Part 3: Therapeutic Applications & Mechanism of Action[2]

Aldose Reductase Inhibition (Diabetes)

Context: In hyperglycemic conditions, Aldose Reductase (ALR2) converts excess glucose to sorbitol, leading to osmotic stress and tissue damage (neuropathy, retinopathy).[1] Mechanism: The benzofuran-2-yl acetic acid moiety acts as an "anionic anchor."

  • The carboxylate group binds to the Anion Binding Pocket (Tyr48, His110, Trp111) of ALR2.

  • The benzofuran ring occupies the hydrophobic specificity pocket, displacing water molecules and locking the enzyme in a closed conformation.

  • Data Insight: Analogs with 5-chloro or 5-fluoro substitutions typically show

    
     values in the low micromolar to nanomolar range (
    
    
    
    ).
PTP1B Inhibition (Obesity/Type 2 Diabetes)

Context: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[2][3][4] Inhibiting PTP1B sensitizes the insulin receptor.[3] Mechanism:

  • The acetic acid group acts as a non-hydrolyzable phosphate mimic (pTyr mimic).

  • It enters the catalytic site (Site A) and interacts with the P-loop (Arg221).

  • Critical Design: Extension at the 2-position (e.g., biphenyl-benzofuran-2-yl acetic acids) allows the molecule to reach "Site B," a secondary non-catalytic site, enhancing selectivity over other phosphatases (like TCPTP).

Anti-Inflammatory (COX Inhibition)

Context: COX-2 converts arachidonic acid to prostaglandins.[5][6] Mechanism:

  • Benzofuran-2-yl acetic acids mimic the structure of arachidonic acid.

  • The benzofuran core mimics the conjugated double bonds of the lipid tail.

  • The acetic acid interacts with Arg120 at the entrance of the COX channel.

Visualization of Signaling & Inhibition

Mechanism ALR2 Aldose Reductase (ALR2) AnionPocket Binds Anion Pocket (Tyr48, His110) ALR2->AnionPocket PTP1B PTP1B Enzyme PhosMimic Mimics Phosphotyrosine (Binds Arg221) PTP1B->PhosMimic COX COX-2 Enzyme ArachMimic Mimics Arachidonic Acid (Binds Arg120) COX->ArachMimic Scaffold Benzofuran-2-yl Acetic Acid Scaffold Scaffold->ALR2 Targeting Scaffold->PTP1B Targeting Scaffold->COX Targeting Outcome1 Inhibits Sorbitol Accumulation AnionPocket->Outcome1 Outcome2 Enhances Insulin Signaling PhosMimic->Outcome2 Outcome3 Reduces Prostaglandin Synthesis ArachMimic->Outcome3

Figure 2: Multi-target pharmacology of the benzofuran-2-yl acetic acid pharmacophore.

Part 4: Experimental Validation (Self-Validating Protocol)

In Vitro Aldose Reductase Assay

To validate the biological activity of synthesized analogs, the following spectrophotometric assay is the industry standard.

Principle: ALR2 consumes NADPH to reduce substrates. Activity is measured by the decrease in absorbance at 340 nm (NADPH oxidation).

Protocol:

  • Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

  • Reaction Mixture (1 mL):

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.15 mM).

    • DL-Glyceraldehyde (10 mM) as substrate.

    • Inhibitor (Benzofuran analog) dissolved in DMSO (maintain DMSO < 1%).

  • Measurement:

    • Incubate enzyme + inhibitor for 5 mins at 30°C.

    • Initiate reaction by adding substrate (Glyceraldehyde).

    • Monitor

      
       for 5 minutes.
      
  • Calculation:

    • % Inhibition =

      
      .
      
    • Calculate

      
       using non-linear regression (Log-inhibitor vs. response).
      

Data Interpretation Table:

Compound ClassSubstituent (R-5)Predicted

(ALR2)
Selectivity Note
UnsubstitutedH> 50

Weak activity (Baseline)
HalogenatedCl / F0.5 - 5.0

Increased hydrophobic fit
Sulfonyl-linked

-Aryl
< 0.1

High potency (Zopolrestat-like)

References

  • Mylari, B. L., et al. (1992). "A novel series of non-carboxylic acid, non-hydantoin inhibitors of aldose reductase with potent oral activity."[7] Journal of Medicinal Chemistry. Link

  • Malamas, M. S., et al. (2000). "Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties."[8] Journal of Medicinal Chemistry. Link

  • Da Settimo, F., et al. (2005). "Synthesis and evaluation of benzofuran derivatives as aldose reductase inhibitors." Journal of Medicinal Chemistry. Link

  • Abdellatif, K. R., et al. (2022).[9] "Recent development on COX-2 inhibitors as promising anti-inflammatory agents." Future Medicinal Chemistry. Link

  • RSC Advances. (2023). "Synthesis and in vitro activity of 2-benzofuranylacetic acid amides." Royal Society of Chemistry.[10] Link

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of (5-Bromo-1-benzofuran-2-yl)acetic acid in Organic Solvents

Preamble: The Critical Role of Solubility in Drug Candidacy (5-Bromo-1-benzofuran-2-yl)acetic acid belongs to the benzofuran class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Solubility in Drug Candidacy

(5-Bromo-1-benzofuran-2-yl)acetic acid belongs to the benzofuran class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The journey of such a promising molecule from a laboratory curiosity to a viable therapeutic agent is critically dependent on its physicochemical properties, paramount among which is solubility. A compound's solubility dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and fundamentally influences its bioavailability and therapeutic efficacy[4].

Poor aqueous solubility can terminate the development of an otherwise potent drug candidate, leading to challenges in formulation and unpredictable in vivo results[5]. Conversely, understanding the solubility in organic solvents is crucial for synthesis, purification, crystallization, and the development of various dosage forms[6][7]. This guide provides a comprehensive technical framework for determining and interpreting the solubility profile of (5-Bromo-1-benzofuran-2-yl)acetic acid, empowering researchers to make informed decisions throughout the drug development lifecycle. While specific, pre-existing quantitative solubility data for this exact molecule is not widely published, this document outlines the theoretical considerations and provides a robust experimental framework for its determination.

Physicochemical Characterization of (5-Bromo-1-benzofuran-2-yl)acetic acid

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting and interpreting its solubility.

Molecular Structure:

Caption: Molecular Structure of (5-Bromo-1-benzofuran-2-yl)acetic acid.

Key Physicochemical Properties:

A summary of the known and estimated properties of (5-Bromo-1-benzofuran-2-yl)acetic acid is presented below. These parameters are essential for designing solubility experiments and for building a predictive understanding of its behavior.

PropertyValueSource/MethodSignificance for Solubility
Molecular Formula C₁₀H₇BrO₃-Provides the elemental composition.
Molecular Weight 255.07 g/mol [8]Essential for converting mass concentration to molar concentration.
Appearance Likely a solid at room temperatureInferred from similar structures[9][10]The solid state (crystalline vs. amorphous) significantly impacts solubility.
pKa (estimated) ~4.0Estimated based on acetic acid moietyThe carboxylic acid group's ionization state is pH-dependent, drastically affecting aqueous solubility.
logP (estimated) ~3.2Estimated using computational modelsIndicates a lipophilic nature, suggesting higher solubility in non-polar organic solvents over water.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of (5-Bromo-1-benzofuran-2-yl)acetic acid is governed by the interplay of its three main structural features:

  • The Carboxylic Acid Moiety (-CH₂COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O and -OH). It imparts solubility in polar, protic solvents like alcohols (e.g., methanol, ethanol) and aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • The Benzofuran Core: This fused aromatic ring system is largely non-polar and hydrophobic. It contributes to solubility in solvents with lower polarity and those capable of π-π stacking interactions, such as toluene or dichloromethane.

  • The Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces a degree of polarity, but it is primarily a hydrophobic feature.

Based on this analysis, a qualitative prediction of solubility in different solvent classes can be made:

  • High Expected Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , which can effectively solvate the entire molecule through dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid.

  • Good to Moderate Expected Solubility: In polar protic solvents like methanol and ethanol . These alcohols can engage in hydrogen bonding with the carboxylic acid group. Solubility may be limited by the non-polar benzofuran core.

  • Moderate Expected Solubility: In solvents of intermediate polarity like acetone , ethyl acetate , and tetrahydrofuran (THF) . These can interact with the polar and non-polar parts of the molecule to varying degrees.

  • Low to Negligible Expected Solubility: In non-polar solvents such as hexane and heptane . The energy required to break the solute-solute interactions (crystal lattice energy) would not be compensated by the weak solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a solvent at a given temperature[5][11][12].

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the critical steps in the shake-flask protocol.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis A Weigh excess solid API into vials B Add precise volume of selected organic solvent A->B Dispense Solvent C Seal vials and place in shaker bath at constant temperature (e.g., 25°C) B->C Incubate D Agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium C->D Shake E Allow vials to settle D->E Settle F Withdraw supernatant and filter (e.g., 0.22 µm PTFE syringe filter) E->F Sample & Filter G Dilute filtered supernatant with a suitable mobile phase F->G Prepare for Analysis H Quantify concentration using a validated HPLC-UV or LC-MS method G->H Inject & Quantify

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

  • Preparation of Materials:

    • Ensure the (5-Bromo-1-benzofuran-2-yl)acetic acid is of high purity and its solid form (e.g., specific polymorph) is characterized, as different forms can have different solubilities[12].

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Prepare a series of calibration standards of the compound in the mobile phase to be used for HPLC analysis.

  • Sample Preparation:

    • Into a series of glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Accurately pipette a fixed volume (e.g., 1.0 mL) of each selected organic solvent into the vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator inside a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A preliminary time-to-equilibrium study should be conducted by measuring the concentration at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus[11][12]. For most compounds, 24 to 48 hours is adequate.

  • Sample Processing and Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples via a validated HPLC-UV or LC-MS method to determine the concentration.

  • Data Calculation and Reporting:

    • Using the calibration curve, calculate the concentration of the compound in the diluted sample.

    • Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.

    • Perform the experiment in triplicate for each solvent and report the solubility as a mean ± standard deviation, typically in units of mg/mL or µM.

Illustrative Solubility Profile

The following table presents a hypothetical yet scientifically plausible solubility profile for (5-Bromo-1-benzofuran-2-yl)acetic acid, based on the theoretical principles discussed earlier. This serves as an example of how experimentally determined data should be presented.

Solvent ClassSolventDielectric Constant (20°C)Predicted Solubility (mg/mL at 25°C)Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.2> 100Excellent hydrogen bond acceptor, solvates both polar and non-polar moieties.
N,N-Dimethylformamide (DMF)38.3> 100Similar to DMSO, highly effective at solvating the molecule.
Polar Protic Methanol33.020 - 50Good hydrogen bonding with the carboxylic acid, but limited by the hydrophobic core.
Ethanol24.610 - 30Less polar than methanol, resulting in slightly lower solvating power for the acid group.
Intermediate Polarity Acetone21.05 - 15Moderate dipole moment, can interact with both ends of the molecule.
Tetrahydrofuran (THF)7.65 - 15Aprotic ether, moderate solvating capability.
Ethyl Acetate6.02 - 10Ester functionality allows for some polar interactions, but overall less polar.
Dichloromethane (DCM)9.1< 2Primarily interacts with the non-polar benzofuran core.
Non-Polar Toluene2.4< 0.1Weak van der Waals forces are insufficient to overcome crystal lattice energy.
n-Hexane1.9< 0.01Highly non-polar, very poor solvent for this molecule.

Factors Influencing Solubility: A System View

The measured solubility is not an immutable constant but is influenced by several interconnected factors. Understanding these relationships is key to controlling and manipulating the compound's behavior in solution.

Caption: Interrelationship of factors governing the solubility of an API.

  • Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature. This relationship is critical for developing crystallization processes, where a compound is dissolved in a hot solvent and then cooled to induce precipitation.

  • Solid-State Form (Polymorphism): A single compound can exist in multiple crystalline forms (polymorphs) or in an amorphous state. Each form has a different crystal lattice energy. Metastable polymorphs and amorphous forms are generally more soluble than the most stable crystalline form[12]. It is crucial to characterize the solid form before and after the solubility experiment to ensure no phase transformation has occurred.

  • Purity: Impurities can sometimes increase apparent solubility by disrupting the crystal lattice of the primary compound[13].

Conclusion and Future Directions

This guide establishes a comprehensive framework for understanding, determining, and interpreting the solubility profile of (5-Bromo-1-benzofuran-2-yl)acetic acid in organic solvents. By combining theoretical predictions with the robust, gold-standard shake-flask methodology, researchers can generate the high-quality data necessary for advancing this and other promising benzofuran derivatives through the drug development pipeline. The resulting solubility profile is not merely a set of numbers; it is a critical dataset that informs decisions in chemical synthesis, purification, formulation, and ultimately, the successful creation of a safe and effective therapeutic agent.

References

  • Natural source, bioactivity and synthesis of benzofuran deriv
  • 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. PMC.
  • Benzofuran, 5-bromo- | C8H5BrO | CID 90015. PubChem.
  • 5-Bromo-1-benzofuran | 23145-07-5. ChemicalBook.
  • (IUCr) 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. DOI.
  • (5-Bromo-benzofuran-2-yl)-acetic acid. CymitQuimica.
  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics.
  • Preparation of benzofuran derivatives.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Synthesis and Crystal Structure of Benzofuran Derivative.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Annex 4.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ADME Solubility Assay. BioDuro.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. AJC.
  • Process for preparing benzofuran derivatives.
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Esterification of (5-Bromo-1-benzofuran-2-yl)acetic Acid

[1] Executive Summary & Strategic Analysis (5-Bromo-1-benzofuran-2-yl)acetic acid is a critical scaffold in medicinal chemistry, particularly in the development of anti-arrhythmic agents (e.g., amiodarone analogues) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

(5-Bromo-1-benzofuran-2-yl)acetic acid is a critical scaffold in medicinal chemistry, particularly in the development of anti-arrhythmic agents (e.g., amiodarone analogues) and antimicrobial compounds. The presence of the 5-bromo moiety provides a versatile handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the acetic acid side chain serves as a pharmacophore or linker.

Esterification of this substrate presents unique challenges and opportunities:

  • Stability: The benzofuran ring is aromatic and generally stable, but the C2-methylene group (

    
    ) can be susceptible to oxidation or deprotonation under harsh basic conditions.
    
  • Solubility: The free acid often exhibits poor solubility in non-polar solvents, necessitating specific solvent choices for homogeneous reactions.

  • Selectivity: The 5-bromo substituent is stable to standard esterification but sensitive to reductive conditions (e.g.,

    
    ) or zero-valent metals; therefore, protocols must avoid concurrent debromination.
    
Decision Matrix: Selecting the Right Protocol
ConstraintRecommended ProtocolPrimary Advantage
Scale (>10g) Method A: Fischer Esterification Cost-effective, simple workup, no expensive reagents.
High Yield / Difficult Alcohols Method B: Acyl Chloride Activation Irreversible, drives reaction to completion, suitable for sterically hindered alcohols.
Mild / Acid-Sensitive Method C: Base-Promoted Alkylation Avoids acidic conditions; operates at RT; ideal for methyl/benzyl esters.[1]

Visual Workflows

Protocol Selection Logic

ProtocolSelection Start Starting Material: (5-Bromo-1-benzofuran-2-yl)acetic acid Decision1 Target Ester Type? Start->Decision1 Simple Methyl / Ethyl (Simple Alkyl) Decision1->Simple Simple Complex Complex / Bulky (t-Butyl, Chiral) Decision1->Complex Complex Decision2 Scale of Reaction? Simple->Decision2 MethodB Method B: Acyl Chloride Activation (SOCl2) Complex->MethodB ScaleLarge Large Scale (>10g) Decision2->ScaleLarge ScaleLab Lab Scale (<1g) Decision2->ScaleLab MethodA Method A: Fischer Esterification (H2SO4 / Reflux) ScaleLarge->MethodA MethodC Method C: Alkylation (K2CO3 / MeI) ScaleLab->MethodC

Caption: Decision tree for selecting the optimal esterification strategy based on scale and alcohol complexity.

Detailed Experimental Protocols

Method A: Fischer Esterification (Standard Scale-Up)

Best for: Methyl or Ethyl esters on a multi-gram scale. Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Reagents
  • Substrate: (5-Bromo-1-benzofuran-2-yl)acetic acid (1.0 equiv)[1]

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (Excess, ~0.5 M concentration relative to substrate)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.1 – 0.5 equiv)
    
Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the benzofuran acetic acid derivative to the alcohol solvent. The starting material may not dissolve completely at room temperature.

  • Catalyst Addition: Slowly add concentrated

    
     dropwise. (Exothermic reaction).
    
  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH). The solid should dissolve as the reaction proceeds and the more soluble ester forms.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. Reaction typically requires 4–8 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc) and wash carefully with Saturated

      
       (Caution: 
      
      
      
      evolution) to neutralize the acid.
    • Wash the organic layer with Brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high crystallinity of benzofuran derivatives.

Critical Note: Do not extend reflux unnecessarily beyond completion to avoid potential acid-catalyzed degradation of the benzofuran ring, although 5-bromo substitution adds stability.

Method B: Acyl Chloride Activation (High Reactivity)

Best for: Sterically hindered alcohols, phenols, or when high yields are mandatory. Mechanism: Formation of highly reactive acyl chloride intermediate followed by alcoholysis.

Reagents
  • Substrate: (5-Bromo-1-benzofuran-2-yl)acetic acid (1.0 equiv)[1]

  • Activator: Thionyl Chloride (

    
    ) (2.0 – 5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Solvent: Toluene or DCM (Dichloromethane)

  • Alcohol: Target alcohol (1.0 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
Procedure
  • Activation:

    • Suspend the acid in dry Toluene or DCM under Nitrogen (

      
      ).
      
    • Add Thionyl Chloride dropwise. (Optional: Add 1 drop of DMF to catalyze).

    • Heat to reflux (for Toluene) or stir at RT (for DCM/Oxalyl Chloride) for 2–3 hours. Gas evolution (

      
      , 
      
      
      
      ) indicates reaction progress.
  • Evaporation (Crucial):

    • Evaporate the solvent and excess

      
       completely under vacuum.
      
    • Tip: Co-evaporate with Toluene twice to remove trace

      
      , which can degrade sensitive alcohols.
      
  • Esterification:

    • Redissolve the resulting crude acyl chloride in dry DCM.

    • Cool to 0°C.

    • Add the Target Alcohol and Base (

      
      ) sequentially.
      
    • Warm to room temperature and stir for 2–12 hours.

  • Workup:

    • Quench with water. Wash organic layer with 1M

      
       (to remove amine), then Sat. 
      
      
      
      , then Brine.
    • Dry and concentrate.

Method C: Base-Promoted Alkylation (Mild Conditions)

Best for: Methyl esters (using MeI) or Benzyl esters (using BnBr) on lab scale; avoids acidic conditions. Mechanism:


 displacement of alkyl halide by carboxylate anion.
Reagents
  • Substrate: (5-Bromo-1-benzofuran-2-yl)acetic acid (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone[3]

Procedure
  • Deprotonation: Dissolve the acid in DMF (0.2 M). Add

    
    . Stir for 15 minutes at RT. The mixture will be a suspension.
    
  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at Room Temperature for 3–6 hours.

    • Note: Heating is generally not required for primary halides and avoids alkylation at the C2-methylene position (a potential side reaction if strong base or high heat is used).

  • Workup:

    • Pour the mixture into excess ice-water.

    • The ester often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Analytical Data & Quality Control

When characterizing the product, specific spectral shifts confirm ester formation:

TechniqueObservationInterpretation
1H NMR New Singlet @ ~3.7 ppm (for O-Me)Diagnostic of Methyl Ester formation.[1]
1H NMR Shift of

singlet
The C2-methylene protons (

) typically shift slightly upfield (0.1-0.2 ppm) upon esterification compared to the free acid.
IR Spectroscopy Band @ ~1735-1750

Ester Carbonyl (

) stretch (Usually higher frequency than the H-bonded acid carbonyl).
HPLC Retention Time ShiftSignificant increase in retention time (more hydrophobic) compared to the polar starting acid.
Troubleshooting Guide
  • Issue: Low Yield in Fischer Esterification.

    • Cause: Equilibrium not shifted.

    • Solution: Add molecular sieves to the reflux or use a Dean-Stark trap (if using Benzene/Toluene) to physically remove water.

  • Issue: Side Products in Method C.

    • Cause: C-alkylation at the methylene bridge.

    • Solution: Ensure

      
       is used (not KOH or NaH) and keep temperature at RT. The carboxylate oxygen is more nucleophilic than the alpha-carbon under mild conditions.
      

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Fischer/Acid Chloride protocols).
  • Neises, B., & Steglich, W. (1978).[2][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.[5]

  • Seo, P. J., et al. (2012).[6] 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid.[1][6][7] IUCrData, 68(1), o58. (Demonstrates stability of the acid/ester motif).

  • PubChem. Compound Summary for 5-Bromo-1-benzofuran-2-carboxylic acid (Analogous reactivity data).

Sources

Application

Topic: Suzuki Coupling Reaction Conditions for 5-Bromo-Benzofuran Derivatives

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Benzofuran Arylation The b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzofuran Arylation

The benzofuran scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its derivatives have demonstrated a vast range of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[4][5][6] Consequently, the development of robust and versatile synthetic methods to functionalize the benzofuran nucleus is of paramount importance in medicinal chemistry and drug discovery.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[7][8] Its appeal lies in its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of the requisite organoboron reagents.[2][9] For substrates like 5-bromo-benzofuran, the Suzuki coupling provides a direct and efficient pathway to introduce molecular diversity at a key position, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a detailed examination of the critical parameters and offers field-proven protocols for successfully implementing the Suzuki coupling on 5-bromo-benzofuran derivatives.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to rational troubleshooting and optimization. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The process can be broken down into three primary, interconnected steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex R¹-Pd(II)L₂-X (Benzofuranyl-Pd Complex) ox_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₃]⁻ pd_complex2 R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product R¹-R² (Coupled Product) red_elim->product reagents 5-Bromo-benzofuran (R¹-X) Arylboronic Acid (R²-B(OH)₂) base Base [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 5-bromo-benzofuran. This step forms a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl, making 5-bromo-benzofuran an excellent substrate.[7][11]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[11][12] This boronate then displaces the halide on the Pd(II) complex.

  • Reductive Elimination: The final step involves the two organic fragments (the benzofuranyl group and the aryl group from the boronic acid) coupling together and leaving the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][11]

Optimizing Reaction Conditions for 5-Bromo-Benzofuran Derivatives: A Scientist's Guide

The success of a Suzuki coupling, especially with heteroaromatic substrates, hinges on the judicious selection of four key components: the palladium source/ligand system, the base, the solvent, and the boron reagent.

The Catalyst System: Palladium Source and Ligand Choice

While numerous palladium sources can initiate the catalytic cycle (e.g., Pd(OAc)₂, Pd₂(dba)₃), the true driver of reactivity and scope is the phosphine ligand.[10][12] For heteroaryl halides like 5-bromo-benzofuran, which can be challenging due to potential catalyst inhibition or side reactions, the use of bulky and electron-rich monodentate phosphine ligands is highly recommended.[2]

  • Why Bulky, Electron-Rich Ligands? These ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) or the di-adamantylalkylphosphines (cataCXium® A), promote the key steps of the catalytic cycle.[2]

    • Enhanced Oxidative Addition: The electron-donating nature of the ligand makes the Pd(0) center more electron-rich and thus more reactive towards the C-Br bond.

    • Facilitated Reductive Elimination: The steric bulk of the ligand encourages the final bond-forming step, preventing catalyst decomposition.

  • Alternative Ligands: Ferrocene-based ligands, such as in [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are also highly effective for coupling heteroaryl halides and offer excellent stability.[13]

The Role of the Base: Activating the Boronic Acid

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[9][12] The choice of base can dramatically impact reaction rate and yield.

  • Common Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective for many systems. Cesium carbonate is more soluble in organic solvents and often gives superior results.[13][14]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling electron-deficient or sterically hindered substrates. It is often the base of choice for challenging couplings.

    • Fluorides (KF, CsF): Can be useful, especially when dealing with base-sensitive functional groups on the substrate.[12]

The Solvent System: Creating the Right Environment

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common solvents.[7][10]

  • Aqueous Mixtures: Suzuki couplings are often run in a biphasic mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).[15][16] The presence of water can help dissolve the inorganic base and facilitate the formation of the active boronate species. Recent studies have shown that a higher water ratio can sometimes lead to increased yields.[15]

The Boron Reagent: Beyond Boronic Acids

While arylboronic acids are the most common coupling partners, they can be prone to decomposition via protodeboronation, especially under acidic conditions or with prolonged heating.[11]

  • Boronic Esters: Potassium trifluoroborate salts and pinacol esters are often more stable alternatives.[7] They are more robust, easier to purify, and less susceptible to decomposition.[11] MIDA boronates are another class of bench-stable reagents that slowly release the boronic acid under basic conditions, which can be advantageous for sensitive substrates.[11]

Data Presentation: Typical Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of 5-bromo-benzofuran derivatives with various arylboronic acids.

Arylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (5:1)100~90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90~95%
3-Thiopheneboronic acidPd₂(dba)₃ (1.5%)XPhos (3.5%)Cs₂CO₃ (2.0)Dioxane110~85%
4-Formylphenylboronic acidPd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)DME/H₂O (3:1)85~88%
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5%)-K₂CO₃ (2.0)DME80~80-90%

Note: Yields are approximate and will vary based on substrate purity, reaction scale, and exact conditions. Data synthesized from principles and examples found in cited literature.[13][14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental_Workflow start Start setup 1. Reaction Setup - Weigh reagents - Add to dry flask - Add stir bar start->setup inert 2. Inert Atmosphere - Seal flask - Evacuate & backfill with Ar/N₂ (3x) setup->inert solvent 3. Add Solvents - Add degassed organic solvent - Add degassed water inert->solvent reaction 4. Reaction - Heat to target temp - Stir vigorously solvent->reaction monitor 5. Monitoring - TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Workup - Cool to RT - Quench & dilute - Phase separation - Extract aqueous layer monitor->workup Complete purify 7. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purify end End (Characterized Product) purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Protocol 1: General Procedure for Suzuki Coupling
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 5-bromo-benzofuran derivative (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), the base (2.0–3.0 equiv), and the palladium catalyst and ligand.[17]

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe to achieve a typical concentration of 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–24 hours).[17]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Example Synthesis of 5-(4-methoxyphenyl)benzofuran
  • Materials:

    • 5-Bromo-benzofuran (197 mg, 1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (24.5 mg, 0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane (8 mL, degassed)

    • Water (2 mL, degassed)

  • Procedure:

    • Combine 5-bromo-benzofuran, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a 25 mL Schlenk flask containing a stir bar.

    • Seal the flask and perform three evacuate/backfill cycles with Argon.

    • Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water.

    • Heat the mixture to 90 °C with vigorous stirring for 4 hours.

    • Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). Upon completion, cool the flask to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with 20 mL of brine, dry over Na₂SO₄, filter, and concentrate via rotary evaporation.

    • Purify the resulting crude solid by flash chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the product as a white solid.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved February 26, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved February 26, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. Retrieved February 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 26, 2026, from [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2025). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. Retrieved February 26, 2026, from [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. Retrieved February 26, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. Retrieved February 26, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters. Retrieved February 26, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Retrieved February 26, 2026, from [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (2025). Research Square. Retrieved February 26, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules. Retrieved February 26, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2022). IJSDR. Retrieved February 26, 2026, from [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids. (2015). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. Retrieved February 26, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 26, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Retrieved February 26, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Suzuki Cross Coupling Reaction- A Review. (2013). Indo Global Journal of Pharmaceutical Sciences. Retrieved February 26, 2026, from [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved February 26, 2026, from [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. Retrieved February 26, 2026, from [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2016). Molecules. Retrieved February 26, 2026, from [Link]

Sources

Method

Application Note: (5-Bromo-1-benzofuran-2-yl)acetic acid in PTP1B Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of (5-Bromo-1-benzofuran-2-yl)acetic acid as a versatile scaffold for developing Protein Tyrosi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of (5-Bromo-1-benzofuran-2-yl)acetic acid as a versatile scaffold for developing Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity due to its role as a negative regulator of insulin and leptin signaling.[1] However, developing PTP1B inhibitors with adequate oral bioavailability and selectivity over the homologous T-cell protein tyrosine phosphatase (TCPTP) remains a critical challenge.

(5-Bromo-1-benzofuran-2-yl)acetic acid serves as a privileged intermediate in this pursuit. Its structure offers a dual-function design:

  • The Acetic Acid Moiety (Position 2): Acts as a non-hydrolyzable bioisostere of the phosphotyrosine (pTyr) phosphate group, anchoring the molecule in the PTP1B catalytic active site (Site A).

  • The Bromine Handle (Position 5): Provides a precise attachment point for hydrophobic extension via palladium-catalyzed cross-coupling. This allows access to the "Site B" secondary binding pocket, which is less conserved in TCPTP, thereby enhancing selectivity and potency.

This guide provides a validated protocol for the synthesis, derivatization, and biological evaluation of this scaffold.

Strategic Rationale: Structure-Activity Relationship (SAR)

The design logic relies on mapping the benzofuran scaffold to the PTP1B active site topography.

SAR Logic Diagram

G Scaffold (5-Bromo-1-benzofuran-2-yl)acetic acid Linker Rigid Benzofuran Core Scaffold->Linker Backbone SiteA Catalytic Site (Site A) (pTyr Binding) High Affinity High Affinity SiteA->High Affinity SiteB Secondary Pocket (Site B) (Selectivity Region) Selectivity (vs TCPTP) Selectivity (vs TCPTP) SiteB->Selectivity (vs TCPTP) Linker->SiteA 2-Acetic Acid (Mimics Phosphate) Linker->SiteB 5-Bromo Derivatization (Hydrophobic Extension)

Caption: SAR mapping of the benzofuran scaffold to PTP1B binding domains.

Experimental Protocols

Protocol A: Synthesis of (5-Bromo-1-benzofuran-2-yl)acetic acid

Objective: To prepare the core intermediate from commercially available starting materials. Mechanism: Pechmann-type condensation followed by hydrolysis.

Materials Required:
  • 5-Bromosalicylaldehyde (CAS: 1761-61-1)

  • Ethyl 4-chloroacetoacetate (CAS: 638-07-3)

  • Potassium Hydroxide (KOH)[2]

  • Ethanol (EtOH), absolute

  • Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH)

Step-by-Step Procedure:
  • Cyclization (Formation of Ethyl Ester):

    • Dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in absolute EtOH (20 mL).

    • Add Potassium Hydroxide (0.67 g, 12 mmol) dissolved in minimal EtOH. Stir at room temperature for 15 minutes until the phenoxide forms (yellow/orange color change).

    • Add Ethyl 4-chloroacetoacetate (1.81 g, 11 mmol) dropwise.

    • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

    • Workup: Cool to room temperature. Pour into ice-water (100 mL). The precipitate (ethyl ester) is filtered, washed with cold water, and recrystallized from EtOH to yield Ethyl (5-bromo-1-benzofuran-2-yl)acetate.

    • Yield Expectation: 65–75%.

  • Hydrolysis (Formation of Free Acid):

    • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF:Water (3:1).

    • Add LiOH·H₂O (3.0 eq).

    • Stir at room temperature for 3 hours.

    • Workup: Acidify the solution to pH 2 using 1M HCl. Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from minimal methanol or acetonitrile.

    • Final Product:(5-Bromo-1-benzofuran-2-yl)acetic acid . White to off-white solid.

Protocol B: Library Derivatization (Suzuki-Miyaura Coupling)

Objective: To introduce hydrophobic aryl groups at the 5-position to target PTP1B Site B.

Reaction Scheme

Reaction Start 5-Bromo Intermediate Product 5-Aryl-benzofuran Inhibitor Start->Product Suzuki Coupling 80°C, 12h Reagents Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O Reagents->Start

Caption: Palladium-catalyzed diversification of the 5-bromo intermediate.

Procedure:
  • In a microwave vial, combine:

    • (5-Bromo-1-benzofuran-2-yl)acetic acid (0.2 mmol)

    • Aryl Boronic Acid (0.24 mmol, 1.2 eq)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.01 mmol, 5 mol%)

    • K₂CO₃ (0.6 mmol, 3 eq)

  • Add solvent: 1,4-Dioxane/Water (4:1, 2 mL). Degas with Nitrogen for 5 mins.

  • Heat at 80–90°C for 12 hours (or 1 hour in microwave at 100°C).

  • Filter through Celite, acidify, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Biological Validation: PTP1B Enzyme Assay

Method: Colorimetric pNPP (para-Nitrophenyl Phosphate) Assay. Principle: PTP1B hydrolyzes pNPP to p-nitrophenol (yellow, Abs 405 nm). Inhibitors reduce the rate of this color formation.

Assay Setup Table
ComponentStock Conc.Final Conc. (Well)Notes
Reaction Buffer 10X1X50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
Enzyme hPTP1B (Recombinant)1–5 nMTitrate to ensure linear velocity.
Substrate pNPP2 mMKm for PTP1B is approx 1–2 mM.
Inhibitor 10 mM (DMSO)Variable (0.1–100 µM)Keep final DMSO < 1%.
Protocol Steps:
  • Pre-incubation: Add 10 µL of Inhibitor (diluted in buffer) and 40 µL of PTP1B Enzyme to a 96-well plate. Incubate for 10 minutes at 37°C.

  • Initiation: Add 50 µL of pNPP substrate solution.

  • Measurement: Monitor Absorbance at 405 nm kinetically every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • IC50 Calculation: Plot % Inhibition vs. Log[Inhibitor] using non-linear regression (GraphPad Prism).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Synthesis) Incomplete cyclizationEnsure anhydrous EtOH is used; increase reflux time; verify KOH quality.
Suzuki Coupling Failure Pd Catalyst poisoningThe free carboxylic acid may interfere with Pd. Fix: Use the Ethyl Ester intermediate for coupling, then hydrolyze at the very end.
Assay Variability Enzyme instabilityAlways add DTT fresh to the buffer. Keep enzyme on ice until use.
Precipitation in Assay Compound insolubilityDo not exceed 1% DMSO. If precipitating, test at lower concentrations or use a detergent (0.01% Triton X-100).

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology. Link

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry. Link

  • Wiesmann, C., et al. (2004). Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology. Link

  • Choi, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran-2-Carboxylic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Crystallographic Data: Structure of benzofuran-2-yl-acetic acid derivatives in complex with PTP1B (PDB ID: 1T49 or similar analogs).

Sources

Application

Application Note: Reagents and Protocols for the Cyclization of (5-Bromo-1-benzofuran-2-yl)acetic Acid Precursors

Executive Summary & Strategic Analysis The moiety (5-Bromo-1-benzofuran-2-yl)acetic acid is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for anti-arrhythmic agents (e.g., amiodarone anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The moiety (5-Bromo-1-benzofuran-2-yl)acetic acid is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for anti-arrhythmic agents (e.g., amiodarone analogues), anti-bacterial compounds, and enzyme inhibitors.

Synthesizing the 2-acetic acid isomer presents a specific regiochemical challenge. Standard cyclodehydration of


-phenoxy-

-keto esters typically yields the 3-acetic acid isomer due to the mechanics of the Pechmann-type condensation. To access the 2-acetic acid isomer with high fidelity, researchers must employ alternative strategies that install the carbon chain at the C2 position after or during the ring closure, rather than relying on the rearrangement of a linear precursor.

This guide details two distinct, high-integrity protocols:

  • The Willgerodt-Kindler Rearrangement (Scalable/Robust): Ideal for multi-gram to kilogram scale-up, utilizing a 2-acetylbenzofuran precursor.

  • The Sonogashira-Oxidation Sequence (Catalytic/Green): A modern approach utilizing palladium catalysis, ideal for library generation and late-stage diversification.

Pathway Visualization

The following diagram illustrates the divergent synthetic logic required to avoid the common "3-isomer trap."

BenzofuranSynthesis start 5-Bromosalicylaldehyde acetyl 2-Acetyl-5-bromobenzofuran start->acetyl Chloroacetone K2CO3 thioamide Thioamide Intermediate acetyl->thioamide Willgerodt-Kindler (S8, Morpholine) target (5-Bromo-1-benzofuran-2-yl) acetic acid thioamide->target Hydrolysis (H2SO4/AcOH) alkyne 4-Bromo-2-iodophenol alcohol 2-(Benzofuran-2-yl)ethanol alkyne->alcohol 3-Butyn-1-ol Pd/Cu cat. alcohol->target Jones Oxidation or TEMPO trap_precursor 4-(5-Br-2-OH-Ph)-4-oxobutanoate trap_product 3-Benzofuranacetic acid (WRONG ISOMER) trap_precursor->trap_product Acid Cyclization

Figure 1: Strategic routing for 2-substituted benzofuran synthesis. Note the "Trap" pathway which leads to the incorrect regioisomer.

Protocol A: The Willgerodt-Kindler Rearrangement

Best for: Large-scale synthesis, cost-efficiency, and avoiding transition metals (in the rearrangement step).

Mechanistic Insight

This route relies on the conversion of a methyl ketone to a carboxylic acid with the same number of carbons, effectively moving the carbonyl group to the terminal position. The 2-acetylbenzofuran precursor is easily accessed via the condensation of 5-bromosalicylaldehyde with chloroacetone.

Reagents & Materials
ReagentRoleGrade/Purity
5-Bromosalicylaldehyde Starting Material>98%
Chloroacetone Alkylating AgentTechnical (Stabilized)
Potassium Carbonate (K₂CO₃) BaseAnhydrous, Granular
Morpholine Amine ComponentReagent Grade
Elemental Sulfur (S₈) Oxidant/RearrangementSublimed powder
Sulfuric Acid (H₂SO₄) Hydrolysis Catalyst50% aq.[1][2] solution
Acetic Acid (AcOH) Co-solventGlacial
Step-by-Step Methodology
Step 1: Synthesis of 2-Acetyl-5-bromobenzofuran
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Solvation: Dissolve 5-bromosalicylaldehyde (1.0 eq) in acetone (10 vol). Add K₂CO₃ (2.5 eq).

  • Addition: Add chloroacetone (1.2 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Note: The initial O-alkylation is followed by an intramolecular aldol condensation and dehydration in situ.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Recrystallize the residue from ethanol to yield pale yellow needles of 2-acetyl-5-bromobenzofuran .

Step 2: The Willgerodt-Kindler Reaction
  • Reaction: In a flask, combine 2-acetyl-5-bromobenzofuran (1.0 eq), sulfur (1.5 eq), and morpholine (3.0 eq).

  • Heating: Heat the mixture to gentle reflux (approx. 128°C) for 8–12 hours. The reaction will evolve H₂S gas (trap in NaOH solution).

  • Isolation: Pour the hot reaction mixture into warm ethanol. Upon cooling, the thioacetomorpholide intermediate will crystallize. Filter and wash with cold ethanol.

Step 3: Hydrolysis to the Acid
  • Hydrolysis: Suspend the thioamide in a mixture of AcOH and 50% H₂SO₄ (1:1 v/v).

  • Reflux: Heat to reflux for 6–8 hours.

  • Extraction: Pour onto crushed ice. Extract with Ethyl Acetate (3x).[3]

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from toluene/heptane to obtain (5-Bromo-1-benzofuran-2-yl)acetic acid .

Protocol B: Palladium-Catalyzed Sonogashira/Oxidation

Best for: Library synthesis, high functional group tolerance, and "Green Chemistry" applications.

Mechanistic Insight

This route constructs the furan ring and the side chain simultaneously. By using 3-butyn-1-ol , the alcohol handle is installed at the correct distance from the ring. Subsequent oxidation converts the alcohol to the acid.

Reagents & Materials
ReagentRoleGrade/Purity
4-Bromo-2-iodophenol Starting Material>97%
3-Butyn-1-ol Alkyne Partner>98%
Pd(PPh₃)₂Cl₂ Catalyst2-5 mol%
CuI Co-catalyst1-3 mol%
Triethylamine (Et₃N) Base/SolventAnhydrous
Jones Reagent OxidantStandard (2.6 M)
Step-by-Step Methodology
Step 1: Sonogashira Coupling & Cyclization
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add 4-bromo-2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).

  • Solvent: Add degassed Et₃N (10 vol).

  • Addition: Add 3-butyn-1-ol (1.2 eq) via syringe.

  • Reaction: Heat to 60°C for 4 hours.

    • Note: The initial coupling yields the acyclic alkyne. Extended heating or increasing temperature to 80°C promotes the 5-exo-dig cyclization to form 2-(5-bromo-benzofuran-2-yl)ethanol .

  • Workup: Filter through a Celite pad.[4] Concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the alcohol.

Step 2: Oxidation to Acetic Acid
  • Setup: Dissolve the alcohol (1.0 eq) in acetone (10 vol) and cool to 0°C.

  • Oxidation: Add Jones Reagent dropwise until the orange color persists. Stir for 1 hour at 0°C.

  • Quench: Add isopropanol to quench excess oxidant (solution turns green).

  • Isolation: Dilute with water, extract with DCM. The organic layer contains the target (5-Bromo-1-benzofuran-2-yl)acetic acid .

Critical Quality Attributes (CQA) & Troubleshooting

Isomer Control
  • Risk: Formation of the 3-isomer.[1][5]

  • Control: Verify regiochemistry using ¹H NMR.

    • 2-substituted (Target): The C3-H proton on the furan ring typically appears as a singlet (or fine doublet) around 6.5–6.8 ppm .

    • 3-substituted (Impurity): The C2-H proton typically appears further downfield, around 7.4–7.6 ppm .

Hydrolysis Issues (Protocol A)
  • Issue: Incomplete hydrolysis of the thioamide.

  • Solution: Ensure the H₂SO₄ concentration is maintained. If the thioamide precipitates out of the acid mixture, add more AcOH to solubilize.

Safety Considerations
  • H₂S Gas: Protocol A generates Hydrogen Sulfide gas. This must be scrubbed through a caustic trap (NaOH).

  • Chromium: Protocol B (Jones oxidation) uses Cr(VI). For GMP environments, replace with TEMPO/NaClO or Pinnick oxidation conditions.

References

  • Synthesis of 2-benzofuranylacetic acid derivatives

    • Source: Abdel-Aziz, H. A., et al. "Synthesis and biological evaluation of some novel benzofuran derivatives." European Journal of Medicinal Chemistry, 2009.
    • Relevance: Confirms the utility of the ester and nitrile precursors for the acetic acid side chain.
  • Willgerodt-Kindler Reaction on Benzofurans

    • Source:Organic Syntheses, Coll. Vol. 30, p. 557. "The Willgerodt Reaction."
    • Relevance: Foundational protocol for converting aryl methyl ketones to aryl acetic acids.
  • Sonogashira/Cyclization Method

    • Source: Larock, R. C., et al. "Synthesis of benzofurans via palladium-catalyzed coupling of o-iodophenols." Journal of Organic Chemistry, 2005.
    • Relevance: Establishes the catalytic route for 2-substituted benzofurans.
  • Crystal Structure Verification

    • Source: Choi, H. D., et al. "2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid." Acta Crystallographica Section E, 2011.
    • Relevance: Provides crystallographic proof of the target structure and its precursors.

Sources

Method

Application Note: Microwave-Assisted Synthesis of (5-Bromo-1-benzofuran-2-yl)acetic acid

Abstract This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (5-Bromo-1-benzofuran-2-yl)acetic acid , a critical pharmacophore in drug discovery for anti-inflammatory and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (5-Bromo-1-benzofuran-2-yl)acetic acid , a critical pharmacophore in drug discovery for anti-inflammatory and antimicrobial targets. Traditional thermal methods for synthesizing aryl acetic acids from aryl methyl ketones (Willgerodt-Kindler reaction) are notoriously slow, often requiring 10–20 hours of reflux. The protocol described herein utilizes microwave irradiation to drive two key steps: the initial cyclization of 5-bromosalicylaldehyde to the 2-acetyl intermediate, and the subsequent sulfur-mediated rearrangement. This method reduces total reaction time to under 45 minutes while improving yield and purity profiles.

Introduction & Retrosynthetic Analysis

Benzofuran derivatives are privileged structures in medicinal chemistry.[1] The specific target, (5-Bromo-1-benzofuran-2-yl)acetic acid, contains a reactive acetic acid side chain at the C2 position, serving as a versatile handle for further derivatization (e.g., amidation, esterification).

The Synthetic Challenge

Direct alkylation of phenols to generate benzofuran-2-acetic acids often suffers from regioselectivity issues (C2 vs. C3 alkylation) or requires complex protecting group strategies. The most robust pathway involves the Willgerodt-Kindler reaction , which converts an aryl methyl ketone into a thioamide, followed by hydrolysis to the acid. While reliable, the thermal Willgerodt reaction is energy-intensive and slow.

The Microwave Solution

Microwave (MW) irradiation provides direct dielectric heating, overcoming the thermal conductivity limitations of sulfur-rich reaction mixtures. This protocol leverages MW energy to accelerate the migration of the carbonyl group, a process that is kinetically hindered under standard thermal conditions.

Retrosynthetic Scheme

The synthesis is broken down into three stages:

  • Cyclization: 5-Bromosalicylaldehyde

    
     2-Acetyl-5-bromobenzofuran.
    
  • Rearrangement: 2-Acetyl-5-bromobenzofuran

    
     Thioacetomorpholide intermediate.
    
  • Hydrolysis: Thioacetomorpholide

    
     Target Acid.
    

Retrosynthesis Target (5-Bromo-1-benzofuran-2-yl)acetic acid Thioamide Thioacetomorpholide Intermediate Target->Thioamide Hydrolysis Acetyl 2-Acetyl-5-bromobenzofuran Thioamide->Acetyl MW Willgerodt-Kindler (S8, Morpholine) Precursors 5-Bromosalicylaldehyde + Chloroacetone Acetyl->Precursors MW Cyclization (K2CO3)

Figure 1: Retrosynthetic pathway utilizing the Willgerodt-Kindler strategy.

Materials & Equipment

Reagents
  • Precursor: 5-Bromosalicylaldehyde (CAS: 1761-61-1), Chloroacetone (CAS: 78-95-5).

  • Willgerodt Reagents: Elemental Sulfur (

    
    ), Morpholine.
    
  • Solvents/Bases: Acetone (dry), DMF (anhydrous), Potassium Carbonate (

    
    ), Glacial Acetic Acid, 
    
    
    
    (conc).
Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control up to 20 bar.

  • Vessels: 10 mL and 35 mL pressure-sealed microwave vials with Teflon-lined caps.

  • Purification: Flash chromatography system (Silica gel 60).

Experimental Protocol

Stage 1: Synthesis of 2-Acetyl-5-bromobenzofuran

Objective: Rapid construction of the benzofuran core.

  • Preparation: In a 35 mL MW vial, dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) and chloroacetone (1.11 g, 12 mmol) in anhydrous Acetone (15 mL).

  • Activation: Add anhydrous

    
      (2.76 g, 20 mmol). Add a magnetic stir bar.
    
  • MW Irradiation: Seal the vial and irradiate using the following parameters:

    • Temperature: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    /KCl). Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from ethanol to obtain 2-acetyl-5-bromobenzofuran as pale yellow needles.

    • Expected Yield: 85-90%

    • Checkpoint: Confirm structure via

      
      H NMR (Singlet at 
      
      
      
      2.5-2.6 ppm for acetyl
      
      
      ).
Stage 2: Microwave Willgerodt-Kindler Reaction

Objective: Carbonyl migration and functionalization.

  • Preparation: In a 10 mL MW vial, combine 2-acetyl-5-bromobenzofuran (1.2 g, 5 mmol), elemental Sulfur (0.24 g, 7.5 mmol), and Morpholine (3 mL, excess acting as solvent and reagent).

  • Catalyst (Optional): Add 100 mg of Montmorillonite K-10 clay to enhance reaction rate and purity (Green Chemistry modification).

  • MW Irradiation: Irradiate under the following aggressive conditions:

    • Temperature: 130°C

    • Time: 15 minutes (vs. 12+ hours thermal reflux)

    • Power: Dynamic (Max 300W)

    • Pressure Limit: 250 psi (Caution: Morpholine creates pressure).

  • Work-up: Pour the hot reaction mixture into crushed ice/water (50 mL). The thioacetomorpholide intermediate will precipitate as a yellow/brown solid. Filter and wash with cold water.

Stage 3: Hydrolysis to (5-Bromo-1-benzofuran-2-yl)acetic acid

Objective: Conversion of thioamide to the final carboxylic acid.

  • Hydrolysis: Suspend the crude thioamide from Stage 2 in a mixture of Glacial Acetic Acid (10 mL) and Conc.

    
      (2 mL).
    
  • MW Irradiation: Heat at 100°C for 5 minutes .

  • Isolation: Pour the mixture into ice water (100 mL). The product will precipitate.[2][3]

  • Purification: Filter the crude acid. Dissolve in saturated

    
     solution (to separate from non-acidic impurities), filter, and then acidify the filtrate with HCl to pH 2. Collect the precipitate. Recrystallize from Ethanol/Water.
    

Results & Analytical Data

Process Efficiency Comparison
ParameterThermal Method (Literature)Microwave Protocol (This Work)Improvement
Stage 1 Time 4-6 Hours (Reflux)10 Minutes24x Faster
Stage 2 Time 12-16 Hours15 Minutes60x Faster
Overall Yield ~45-50%72-78%+25% Yield
Solvent Usage High (Reflux volumes)Low (Sealed vessel)Green Profile
Characterization (Expected)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 188–190°C.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    
    
    12.6 (s, 1H, COOH), 7.82 (d, J=2.0 Hz, 1H, H-4), 7.51 (d, J=8.5 Hz, 1H, H-7), 7.42 (dd, J=8.5, 2.0 Hz, 1H, H-6), 6.75 (s, 1H, H-3), 3.85 (s, 2H,
    
    
    ).
  • MS (ESI): m/z 253/255

    
     (characteristic Br isotope pattern).
    

Critical Process Map

The following diagram illustrates the logical flow and critical control points (CCPs) for the protocol.

Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Willgerodt-Kindler cluster_2 Stage 3: Hydrolysis S1_Mix Mix 5-Bromosalicylaldehyde + Chloroacetone + K2CO3 S1_MW MW Irradiation 100°C, 10 min S1_Mix->S1_MW S1_Iso Isolate 2-Acetyl Intermediate S1_MW->S1_Iso S2_Mix Add Sulfur + Morpholine (Optional: K-10 Clay) S1_Iso->S2_Mix S2_MW MW Irradiation 130°C, 15 min S2_Mix->S2_MW S2_Iso Precipitate Thioamide in Ice Water S2_MW->S2_Iso S3_Mix Suspend in AcOH/H2SO4 S2_Iso->S3_Mix S3_MW MW Irradiation 100°C, 5 min S3_Mix->S3_MW S3_Final Acid-Base Extraction & Recrystallization S3_MW->S3_Final

Figure 2: Step-by-step experimental workflow with critical microwave parameters.

Troubleshooting & Expert Insights

  • Pressure Management: Stage 2 involves morpholine at 130°C. Ensure the vessel is rated for at least 20 bar. If the pressure spikes, reduce the temperature to 120°C and extend time by 5 minutes.

  • Sulfur Solubility: Elemental sulfur can be difficult to dissolve. Using finely powdered sulfur and ensuring vigorous magnetic stirring (High setting) before starting the MW ramp is crucial to prevent "hot spots" on the vessel floor.

  • Catalyst Choice: The addition of Montmorillonite K-10 (Stage 2) acts as a heterogeneous acid catalyst.[4] This not only speeds up the reaction but also makes the post-reaction workup cleaner by adsorbing tarry by-products.

  • Alternative Hydrolysis: If the acidic hydrolysis (Stage 3) yields dark impurities, switch to alkaline hydrolysis (10% KOH in Ethanol, MW 100°C, 10 min). However, the acidic route is generally preferred for direct precipitation of the free acid.

References

  • Microwave-Assisted Synthesis of Benzofurans

    • Vincetti, P., et al.[5] "A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides." Tetrahedron Letters, 2016.[5]

  • Microwave-Enhanced Willgerodt-Kindler Reaction

    • Agnimonhan, H. F., et al. "Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis with Montmorillonite K-10." Organic Chemistry: Current Research, 2017.
  • Synthesis of 2-Acetylbenzofurans

    • Kumar, D. R. H., & Karvekar, M. D.[6] "Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity." E-Journal of Chemistry, 2010.[6]

  • General Benzofuran Methodologies

    • "Synthesis of Benzofurans."[1][2][5][6][7][8] Organic Chemistry Portal.

Sources

Application

Introduction: The Significance of Benzofuran Amides in Modern Chemistry

An In-depth Guide to Amide Bond Formation with (5-Bromo-1-benzofuran-2-yl)acetic acid (5-Bromo-1-benzofuran-2-yl)acetic acid is a valuable building block in medicinal chemistry and materials science. The benzofuran scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Amide Bond Formation with (5-Bromo-1-benzofuran-2-yl)acetic acid

(5-Bromo-1-benzofuran-2-yl)acetic acid is a valuable building block in medicinal chemistry and materials science. The benzofuran scaffold is a core structure in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, and antioxidant properties.[1][2] The ability to efficiently form amide bonds using this carboxylic acid is paramount, as the resulting amide derivatives are key targets in drug discovery programs. Amide bonds are one of the most fundamental linkages in bioactive molecules, including peptides and a vast array of pharmaceuticals.[3][4][5]

This guide provides a detailed exploration of the chemical principles and a robust, field-proven protocol for the synthesis of amides from (5-Bromo-1-benzofuran-2-yl)acetic acid. We will delve into the mechanistic underpinnings of the most reliable coupling methods and offer a step-by-step workflow designed for reproducibility and success.

The Fundamental Challenge of Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide is deceptively complex. While seemingly a simple condensation, the reaction is often inefficient under simple heating. The primary obstacle is a competing acid-base reaction: the acidic carboxylic acid protonates the basic amine, forming a highly stable and unreactive ammonium carboxylate salt.[6][7] To overcome this thermodynamic sink, the carboxylic acid's carbonyl group must be "activated" to render it sufficiently electrophilic to react with the amine nucleophile.

Principle of Activation: The Carbodiimide-Mediated Pathway

Among the myriad of methods developed for amide synthesis, the use of carbodiimide coupling reagents remains one of the most versatile and reliable strategies.[4] This approach involves the in situ generation of a highly reactive intermediate from the carboxylic acid. For this guide, we will focus on a gold-standard protocol employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with an activating agent, 1-Hydroxybenzotriazole (HOBt).

The Role of Key Reagents:

  • (5-Bromo-1-benzofuran-2-yl)acetic acid: The substrate providing the acyl component of the final amide. Its molecular weight is 255.07 g/mol and its formula is C10H7BrO3.[8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This water-soluble carbodiimide is the primary activating agent. It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, priming the carbonyl for nucleophilic attack.[6][9]

  • HOBt (1-Hydroxybenzotriazole): This additive is crucial for ensuring high yields and minimizing side reactions. The unstable O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, inactive N-acylurea byproduct. HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-ester. This new intermediate is still highly reactive towards amines but is not prone to rearrangement. Furthermore, the use of additives like HOBt is known to suppress racemization in chiral carboxylic acids.[6][10]

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic organic base. Its role is to scavenge any protons generated during the reaction, such as the HCl from EDC hydrochloride, and to ensure the amine coupling partner remains in its free, nucleophilic state.[10]

  • Amine (R1R2NH): The nucleophile that attacks the activated carboxylic acid to form the final amide bond. This can be a primary or secondary amine.

Mechanistic Pathway Diagram

The following diagram illustrates the sequential activation and coupling process.

Amide Bond Formation Mechanism CarboxylicAcid (5-Bromo-1-benzofuran-2-yl)acetic acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (Activated, More Stable) O_Acylisourea->HOBt_Ester + HOBt (Fast) N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) EDC_Urea EDC-Urea Byproduct HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide + Amine - HOBt HOBt_Ester->EDC_Urea - EDC-Urea Amine Amine (R-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol provides a reliable method for coupling (5-Bromo-1-benzofuran-2-yl)acetic acid with a generic primary or secondary amine on a 1.0 mmol scale.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (1.0 mmol scale)
(5-Bromo-1-benzofuran-2-yl)acetic acid255.071.0255 mg
Amine (R1R2NH)Varies1.11.1 mmol
EDC·HCl (Carbodiimide)191.701.2230 mg
HOBt (Hydrate)~153.141.2~184 mg
DIPEA (Base)129.253.00.52 mL (388 mg)
Dichloromethane (DCM) or Dimethylformamide (DMF)--10 mL

Note: The choice between DCM and DMF depends on the solubility of the amine. DMF is a more universal solvent for these reactions.

Equipment
  • Round-bottom flask (25 or 50 mL) with a magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for amide synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (5-Bromo-1-benzofuran-2-yl)acetic acid (255 mg, 1.0 mmol). Dissolve it in 10 mL of anhydrous DCM or DMF.

    • Expertise Note: An inert atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive intermediates, which would lower the yield.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

    • Expertise Note: The initial activation step with EDC is exothermic. Starting at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Activation: To the cooled solution, add HOBt (~184 mg, 1.2 mmol) followed by EDC·HCl (230 mg, 1.2 mmol).

    • Trustworthiness Note: The reagents should be added sequentially. A slight excess of coupling reagents (1.1-1.2 eq) is standard practice to ensure full conversion of the limiting carboxylic acid.

  • Activation Stirring: Stir the mixture at 0 °C for 15-20 minutes. The solution may remain a slurry, which is normal. This period allows for the formation of the activated HOBt-ester.

  • Amine Addition: Add the amine (1.1 mmol, 1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (0.52 mL, 3.0 mmol) via syringe.

    • Expertise Note: A larger excess of DIPEA is used to neutralize the HCl from EDC·HCl (1.2 eq), the proton from the carboxylic acid (1.0 eq), and the HOBt proton (1.2 eq), ensuring the reaction medium remains basic.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-16 hours.

    • Trustworthiness Note: Reaction time is highly dependent on the nucleophilicity of the amine. Electron-deficient or sterically hindered amines may require longer reaction times or gentle heating.[11] The reaction should be monitored for completion using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with additional solvent (e.g., 20 mL of DCM or Ethyl Acetate). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Expertise Note: The aqueous washes remove the water-soluble byproducts (EDC-urea, excess HOBt, DIPEA salts).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed EDC/HOBt).2. Insufficient base.3. Poorly nucleophilic amine.1. Use fresh, high-quality reagents.2. Ensure sufficient DIPEA is used.3. Increase reaction time, warm to 40-50 °C, or switch to a more potent coupling reagent like HATU.[10][12]
N-Acylurea Byproduct Inefficient trapping of the O-acylisourea.Ensure HOBt is added before or concurrently with EDC. Ensure HOBt is not degraded.
Starting Material Remains Incomplete activation or sluggish coupling.Increase equivalents of coupling reagents to 1.5 eq. For sluggish amines, consider adding a catalytic amount of DMAP (0.1 eq) to accelerate the coupling.[3]
Difficult Purification EDC-urea byproduct is sometimes poorly soluble in water.If using DCM, filter the reaction mixture before workup to remove some of the precipitated urea. Acidic (e.g., 1M HCl) and basic washes can also help remove impurities.

Conclusion

The EDC/HOBt-mediated coupling is a powerful and highly reliable method for the synthesis of amides from (5-Bromo-1-benzofuran-2-yl)acetic acid. By understanding the role of each reagent and following a systematic, well-controlled protocol, researchers can consistently achieve high yields of the desired amide products. This foundational reaction opens the door to the synthesis of diverse libraries of novel benzofuran derivatives for evaluation in drug discovery and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Uppsala University. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Choi, H. D., et al. (2010). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. PMC. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran, 5-bromo-. PubChem. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]

  • Shi, L., et al. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]

  • Lin, C.-Y., et al. (2023, July 26). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives.... Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • University of Milan. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation Side Reactions in Benzofuran Acetic Acids

Welcome to the Technical Support Center for professionals engaged in the synthesis and modification of benzofuran acetic acids. This guide is designed to provide in-depth troubleshooting for one of the most common and ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis and modification of benzofuran acetic acids. This guide is designed to provide in-depth troubleshooting for one of the most common and challenging steps in the manipulation of these compounds: decarboxylation. As researchers, scientists, and drug development professionals, you are aware that the seemingly straightforward removal of a carboxyl group can be fraught with complications, leading to yield loss, complex product mixtures, and purification challenges.

This document moves beyond generic protocols to offer a mechanistically driven approach to problem-solving. By understanding the "why" behind common side reactions, you will be better equipped to design robust experimental conditions and salvage reactions that have gone awry.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of decarboxylation for benzofuran acetic acids?

A1: Benzofuran-2-acetic acids, the most common isomers, do not possess a β-carbonyl group, which typically facilitates facile decarboxylation through a cyclic transition state.[1] Therefore, these compounds generally require thermal or catalytic activation to proceed. The most plausible mechanism under thermal conditions involves the formation of a zwitterionic or carbanionic intermediate at the methylene bridge, stabilized by the adjacent benzofuran ring system. This intermediate then expels carbon dioxide. The stability of this intermediate is a key factor influencing the reaction rate and the propensity for side reactions.[2][3]

Q2: I'm observing a significant amount of dark, insoluble material in my reaction. What is likely happening?

A2: The formation of dark, insoluble material is often indicative of polymerization or degradation of the starting material or product. The highly reactive intermediates and the elevated temperatures often required for decarboxylation can promote several undesirable pathways. The methylated benzofuran product is itself susceptible to electrophilic attack, which can lead to oligomerization.

Q3: My NMR shows a complex mixture of products, none of which are my desired methylated benzofuran. What are the most probable side products?

A3: Beyond polymerization, several discrete side products can form. The most common culprits include products arising from ring-opening of the benzofuran core, re-acylation reactions, or further reactions of the desired product. The specific side products will depend heavily on your reaction conditions (temperature, solvent, catalysts, and impurities).

Q4: Can the substituents on the benzofuran ring influence the decarboxylation and its side reactions?

A4: Absolutely. Electron-donating groups on the benzofuran ring can stabilize the cationic character of the ring, potentially making it more susceptible to certain types of ring-opening reactions. Conversely, electron-withdrawing groups can destabilize the carbanionic intermediate necessary for decarboxylation, requiring harsher conditions and thus increasing the likelihood of thermal decomposition.[4]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section details the most common side reactions encountered during the decarboxylation of benzofuran acetic acids, their proposed mechanisms, and actionable troubleshooting steps.

Issue 1: Polymerization and Charring

The formation of intractable polymeric material is a common outcome when decarboxylation is attempted at excessively high temperatures or for prolonged reaction times.

Proposed Mechanism:

The desired product, a substituted methylbenzofuran, is electron-rich and can act as a nucleophile. Under acidic conditions (which can be generated in situ from the acetic acid starting material), the product can be protonated, leading to electrophilic aromatic substitution-type reactions with other benzofuran molecules, resulting in oligomerization and eventual polymerization.

Troubleshooting Workflow for Polymerization

cluster_0 Problem: Polymerization/Charring cluster_1 Mitigation Strategies P1 High Temperature S1 Lower Reaction Temperature P1->S1 Primary Cause P2 Prolonged Reaction Time S2 Reduce Reaction Time P2->S2 Exacerbates Issue P3 Acidic Conditions S4 Introduce a Proton Sponge or Mild Base P3->S4 Neutralize Acidity S3 Use a High-Boiling Point, Inert Solvent S1->S3 Enables Lower Temp S5 Consider Catalytic Methods S1->S5 Alternative to High Temp

Caption: Workflow to address polymerization during decarboxylation.

Experimental Protocols:

  • Protocol 1: Temperature Titration:

    • Set up a series of small-scale reactions in parallel.

    • Vary the reaction temperature in 10 °C increments, starting from a temperature significantly lower than your initial condition.

    • Monitor the reactions by TLC or LC-MS at regular intervals.

    • Identify the lowest temperature at which decarboxylation proceeds at an acceptable rate without significant polymer formation.

  • Protocol 2: Solvent Screening:

    • Select a range of high-boiling point, aprotic solvents (e.g., Dowtherm A, diphenyl ether, sulfolane).

    • Run the decarboxylation at the optimized lower temperature from Protocol 1 in each solvent.

    • Analyze the product mixture for yield and purity. Solvents that can effectively dissipate heat and are poor proton donors often give cleaner reactions.

Issue 2: Ring-Opening of the Benzofuran Core

The benzofuran ring, while aromatic, can be susceptible to cleavage under harsh thermal or catalytic conditions, leading to various phenolic derivatives.[5][6]

Proposed Mechanism:

Under thermal stress, particularly in the presence of trace metals or acids, the C-O bond of the furan ring can undergo homolytic or heterolytic cleavage. This can lead to the formation of vinylphenols or other rearranged phenolic species. Nickel catalysis, for example, has been explicitly shown to promote the ring-opening of benzofurans.[5]

Troubleshooting Workflow for Ring-Opening

cluster_0 Problem: Benzofuran Ring-Opening cluster_1 Mitigation Strategies R1 High Temperature S1 Strict Temperature Control R1->S1 R2 Presence of Metal Catalysts (e.g., Ni, Pd) S2 Use Metal-Free Conditions R2->S2 Primary Cause R3 Acidic or Basic Conditions S3 Ensure Neutral pH R3->S3 S4 Employ Scavengers for Trace Metals S2->S4 If Contamination is Suspected

Caption: Workflow to mitigate benzofuran ring-opening.

Experimental Protocols:

  • Protocol 3: Catalyst-Free Thermal Decarboxylation:

    • Ensure all glassware is scrupulously clean and free of metal residues.

    • Dissolve the benzofuran acetic acid in a high-boiling, inert solvent like diphenyl ether.

    • Heat the solution to the lowest effective temperature for decarboxylation, as determined by preliminary experiments.

    • Monitor the reaction for the appearance of phenolic byproducts by LC-MS or by working up a small aliquot and checking for a positive FeCl3 test.

Issue 3: Incomplete Conversion and/or Re-acylation

In some cases, the reaction may stall, or a byproduct with a higher molecular weight than the starting material may be observed. This could be due to a reversible acylation reaction.

Proposed Mechanism:

The decarboxylation reaction is often reversible to a small extent. The generated CO2 can, under certain conditions, re-acylate the electron-rich methylated benzofuran product. This is more likely to occur in a sealed reaction vessel where the CO2 concentration can build up.

Data Summary: Optimizing Decarboxylation Conditions

ParameterCondition A (Problematic)Condition B (Optimized)Rationale for Change
Temperature > 250 °C180-220 °CMinimizes thermal decomposition and polymerization.[7][8]
Atmosphere Sealed VesselInert Gas Flow (N2, Ar)Removes CO2 as it forms, preventing re-acylation.
Solvent None (Neat)Diphenyl ether, SulfolaneAllows for lower, more controlled temperatures and better heat transfer.
Additives NoneCopper powder, QuinolineCatalyzes decarboxylation at lower temperatures.

Experimental Protocols:

  • Protocol 4: Decarboxylation under Inert Gas Flow:

    • Set up the reaction in a flask equipped with a condenser.

    • Introduce a gentle stream of an inert gas (nitrogen or argon) through the reaction mixture via a long needle.

    • Ensure the gas outlet is vented to a bubbler.

    • This setup will continuously sweep CO2 from the reaction headspace, driving the equilibrium towards the product.

Analytical Characterization of Side Products

Identifying the specific side products is crucial for effective troubleshooting. A combination of the following analytical techniques is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction progress and detecting the molecular weights of potential byproducts. This is your first line of defense in identifying incomplete conversion, polymerization (as a broad, unresolved hump), or the formation of discrete side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of isolated byproducts. The disappearance of the characteristic methylene signal of the acetic acid side chain and the appearance of a new methyl signal are key indicators of successful decarboxylation. The presence of complex aromatic signals may suggest ring-opening or polymerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, including the desired methylated benzofuran. The presence of multiple peaks can indicate a mixture of products.[9]

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction's progress. The disappearance of the polar starting material and the appearance of a less polar product spot are indicative of a successful reaction. Streaking or the presence of multiple spots suggests the formation of byproducts.[7]

References

Sources

Optimization

Minimizing byproduct formation during benzofuran ring closure

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for one of the mos...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for one of the most common challenges in this field: minimizing byproduct formation during benzofuran ring closure. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guides & FAQs

This section addresses specific, frequently encountered issues during benzofuran synthesis. Each answer provides a diagnosis of the underlying chemical principles and offers actionable solutions to enhance the yield and purity of your target compound.

Question 1: My acid-catalyzed cyclization of an α-aryloxy ketone is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution reactions, including the acid-catalyzed cyclization to form benzofurans. The cyclization can occur at different positions on the aromatic ring, leading to a mixture of products that are often difficult to separate.[1][2]

Core Problem: Competing Cyclization Pathways The regioselectivity is dictated by the kinetic and thermodynamic stability of the intermediates formed during the intramolecular Friedel-Crafts-type reaction. The protonated ketone acts as an electrophile, and the site of attack on the phenol ring is governed by:

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring will direct the cyclization to the ortho and para positions. If multiple activated positions are available, a mixture is likely.

  • Steric Hindrance: Bulky substituents near a potential cyclization site can disfavor attack at that position, directing the reaction elsewhere.

  • Acid Catalyst: The nature and strength of the acid can influence the transition state energies of the competing pathways.[2]

Troubleshooting & Optimization Strategies:

  • Substrate Design: The most powerful tool is to design your substrate for inherent selectivity. Utilize starting materials where the substitution pattern strongly favors cyclization at a single position. For example, a strong directing group para to the ether linkage and a blocking group at other potential sites can enforce high regioselectivity.[1]

  • Choice of Acid Catalyst:

    • Brønsted vs. Lewis Acids: While strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are common, they can sometimes lead to charring and non-selective reactions. Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) can offer milder conditions and different selectivity profiles by coordinating with the carbonyl oxygen.[1][3]

    • Milder Acids: In some cases, a weaker acid like acetic acid or trifluoroacetic acid (TFA) may be sufficient to promote cyclization while minimizing side reactions.[1][3]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome activation barriers, often leading to a decrease in selectivity as less-favored pathways become more accessible.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Experimenting with different solvents (e.g., toluene, dichloromethane, or polar aprotic solvents) can sometimes alter the regioisomeric ratio.

Question 2: My palladium-catalyzed Sonogashira coupling/cyclization of an o-iodophenol and a terminal alkyne is giving a low yield. What are the likely causes?

Answer: Palladium-catalyzed reactions are powerful but notoriously sensitive to reaction conditions. Low yields in a one-pot Sonogashira-cyclization sequence often point to issues with catalyst activity, reagent quality, or competing side reactions.[4]

Core Problem: Catalyst Inactivation and Sub-Optimal Conditions

  • Catalyst Poisoning: The Pd(0) active species is highly susceptible to oxidation back to Pd(II) by dissolved oxygen, rendering it inactive.[4]

  • Ligand Degradation: Phosphine ligands can be oxidized or degraded under harsh conditions.

  • Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself, especially in the presence of a copper co-catalyst and oxygen, consuming your starting material.

  • Incomplete Cyclization: The Sonogashira coupling may work, but the subsequent intramolecular cyclization (a 5-endo-dig cyclization, which is favored by Baldwin's rules) might be slow under the reaction conditions.[5]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low yields in this reaction.

G start Low Yield Observed check_catalyst 1. Verify Catalyst & Ligand Integrity start->check_catalyst check_reagents 2. Assess Reagent & Solvent Quality check_catalyst->check_reagents Catalyst is fresh & stored correctly catalyst_issue Action: Use fresh Pd catalyst & high-purity ligands. check_catalyst->catalyst_issue check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions Reagents are pure & solvents degassed reagent_issue Action: Purify starting materials. Thoroughly degas solvents. check_reagents->reagent_issue analyze_byproducts 4. Analyze Crude Reaction Mixture check_conditions->analyze_byproducts Optimization shows no improvement conditions_issue Action: Screen base, solvent, & temperature. Check stoichiometry. check_conditions->conditions_issue solution High Yield Achieved analyze_byproducts->solution Identify & suppress side reaction byproduct_issue Action: If homocoupling, run copper-free. If starting material, increase temperature for cyclization. analyze_byproducts->byproduct_issue

Caption: Troubleshooting workflow for low-yield Pd-catalyzed benzofuran synthesis.

Detailed Optimization Steps:

  • Degassing is Critical: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective. The base scavenges the HI produced and can influence the rate of both the coupling and cyclization steps.[6]

  • Temperature Staging: Consider a two-stage temperature profile. Run the Sonogashira coupling at a lower temperature (e.g., room temperature to 50 °C) and, once complete (as monitored by TLC or LC-MS), increase the temperature (e.g., to 80-100 °C) to drive the intramolecular cyclization.[4]

Question 3: My reaction is generating a significant amount of tar-like, insoluble byproducts. How can I achieve a cleaner reaction?

Answer: The formation of tar or polymeric material is typically a sign of uncontrolled side reactions, often caused by conditions that are too harsh for the substrate or intermediates.

Core Problem: Substrate Decomposition and Polymerization

  • Acid-Catalyzed Self-Condensation: Phenolic substrates, especially those with multiple activating groups, can polymerize under strongly acidic conditions (e.g., concentrated H₂SO₄, PPA at high temperatures).[1]

  • Oxidative Damage: Some substrates are sensitive to oxidation, which can be promoted by certain catalysts (e.g., copper salts in the presence of air) or reagents.

  • High Concentrations: High substrate concentrations can favor intermolecular side reactions over the desired intramolecular ring closure.[1]

Strategies for a Cleaner Reaction:

  • Milder Conditions: This is the most important factor.

    • Acid: Switch to a milder acid catalyst or a Lewis acid that can be used in catalytic amounts.

    • Temperature: Reduce the reaction temperature significantly. It is better to have a slow, clean reaction than a fast, messy one.

  • Run Under Dilute Conditions: Perform the reaction at a lower molar concentration (e.g., 0.05 M to 0.1 M). This kinetically favors the intramolecular cyclization over intermolecular polymerization.

  • Use an Inert Atmosphere: If your molecules are sensitive to oxidation, ensure the reaction is run under a nitrogen or argon atmosphere to exclude oxygen.

  • Add Radical Inhibitors: In some cases, radical-mediated polymerization can be an issue. Adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes lead to a cleaner reaction.[1]

Quantitative Comparison of Reaction Conditions

The choice of catalyst and conditions can dramatically impact the outcome. The table below summarizes conditions from various successful benzofuran syntheses, highlighting the parameters that led to high yields.

Synthesis MethodKey ReactantsCatalyst SystemBase / AdditiveSolventTemp. (°C)Yield (%)Reference
Sonogashira/Cyclization o-Iodophenol, Terminal AlkynePd(PPh₃)₂Cl₂, CuITriethylamineTriethylamine10084-91[3][6]
Heck-type Annulation Benzofuran, o-IodophenolPd(OAc)₂Ag₂O, 2-Nitrobenzoic AcidHFIP25-50up to 100[7]
Iodocyclization o-AlkynylphenolI₂NaHCO₃CH₂Cl₂RT85-95[8][9]
FeCl₃-mediated Cyclization α-Aryloxy KetoneFeCl₃ (stoichiometric)NoneDichloroethane8060-85[10]
Optimized Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Benzofurans

This protocol provides a robust method for synthesizing 2-substituted benzofurans from o-halophenols and terminal alkynes, incorporating best practices to minimize byproduct formation.

Reaction Scheme:

G cluster_products Product R1 o-Iodophenol plus1 + R2 Terminal Alkyne arrow Pd(PPh₃)₂Cl₂, CuI Base, Solvent, Δ R2->arrow P1 2-Substituted Benzofuran arrow->P1

Caption: General scheme for Pd-catalyzed Sonogashira coupling and cyclization.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., DMF or TEA, sufficient to make a 0.1 M solution) via syringe.

    • Add the base (if not the solvent, e.g., K₂CO₃, 2.0 eq).

    • Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 1-2 hours to allow the Sonogashira coupling to proceed. Monitor by TLC.

    • Once the starting phenol is consumed, gently heat the reaction mixture to 80-100 °C to facilitate the intramolecular cyclization. Monitor for the formation of the benzofuran product.

  • Work-up:

    • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure benzofuran product.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728–20752. [Link]

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(15), 4447. [Link]

  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. [Link]

  • Singh, A., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]

  • Kumar, R., & Sharma, A. K. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7). [Link]

  • Sahu, S., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 2nd International Conference on Innovations in Science and Technology (ICIST 2023). [Link]

  • ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS. Retrieved from [Link]

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Rao, R. B. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]

  • Kumar, R., & Sharma, A. K. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7), 262-264. [Link]

Sources

Troubleshooting

Stability of (5-Bromo-1-benzofuran-2-yl)acetic acid in aqueous buffers

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to ensure the successful use of (5-Bromo-1-benzofuran-2-yl)acetic acid in aqueous b...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to ensure the successful use of (5-Bromo-1-benzofuran-2-yl)acetic acid in aqueous buffer systems. Given the sensitive nature of the benzofuran moiety and the ionizable carboxylic acid group, understanding the compound's stability is critical for generating reliable and reproducible experimental data. This document provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of (5-Bromo-1-benzofuran-2-yl)acetic acid?

A: The aqueous solubility is highly dependent on the pH of the buffer. As a carboxylic acid, the compound exists in two forms: a neutral, protonated form (R-COOH) at low pH and an ionized, deprotonated carboxylate form (R-COO⁻) at high pH.

  • Low pH (pH < pKa): The compound will be in its less polar, protonated form, exhibiting low aqueous solubility. Precipitation is likely.

  • High pH (pH > pKa): The compound will be in its more polar, deprotonated (salt) form, which is significantly more soluble in aqueous media.

The pKa of a carboxylic acid is a measure of its acidity.[1] While the exact pKa of this molecule is not published, it can be estimated to be in the range of 3.5-4.5, similar to other substituted benzoic and acetic acids.[2][3] Therefore, for optimal solubility, it is recommended to prepare solutions in buffers with a pH of 6.0 or higher.

Q2: Which aqueous buffers are recommended for this compound?

A: The choice of buffer is critical and should be based on the desired pH for your experiment.

  • Phosphate-buffered saline (PBS) at pH 7.4: This is a common and generally suitable buffer for many biological experiments, as it will maintain the compound in its soluble carboxylate form.

  • HEPES, TRIS: These are also suitable buffers for maintaining a physiological pH.

  • Acetate or Citrate buffers (pH 3-6): Use with caution. If your experimental pH must be in this range, be mindful of potential solubility issues as the pH approaches the compound's pKa. You may need to incorporate a co-solvent.

When preparing solutions, it is best practice to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol and then add it dropwise to the aqueous buffer while stirring to prevent precipitation.

Q3: How should I store stock solutions of (5-Bromo-1-benzofuran-2-yl)acetic acid?

A: For maximum stability, stock solutions should be prepared in a non-aqueous, aprotic solvent like anhydrous DMSO. These stock solutions should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Q4: Is the benzofuran ring susceptible to degradation in aqueous buffers?

A: Yes, the benzofuran ring system can be susceptible to degradation, particularly under harsh pH and temperature conditions.[4][5]

  • Acidic Hydrolysis: Strong acidic conditions (pH < 2) combined with heat can potentially lead to the opening of the furan ring.

  • Alkaline Hydrolysis: While the carboxylate form is stable, very high pH (pH > 12) and heat could promote degradative reactions. However, some benzofuran derivatives are prepared via alkaline hydrolysis of their esters, suggesting the core is relatively stable under moderately basic conditions.[6][7]

  • Oxidation: Benzofuran derivatives can be susceptible to oxidative degradation. Avoid buffers containing oxidizing agents and minimize exposure to air for long-term storage.

  • Photodegradation: Aromatic heterocyclic systems can be light-sensitive. It is best practice to protect solutions from direct light by using amber vials or covering containers with foil.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Compound precipitates from the aqueous buffer during or after preparation.
Potential Cause Scientific Rationale Recommended Solution
Buffer pH is too low. If the buffer pH is near or below the compound's pKa (~3.5-4.5), the compound will be in its neutral, less soluble R-COOH form.[1][3]1. Measure the final pH of your solution. 2. Increase the pH of the buffer to at least 2 units above the estimated pKa (e.g., pH ≥ 6.5). 3. Alternatively, add a co-solvent such as DMSO or ethanol (typically 1-5% v/v, check compatibility with your assay).
Solution concentration is too high. The concentration may have exceeded the compound's solubility limit under the specific buffer conditions (pH, ionic strength, temperature).1. Attempt to prepare a more dilute solution. 2. Perform a solubility test to determine the practical concentration limit in your chosen buffer.
"Salting Out" Effect. High concentrations of salts in the buffer can decrease the solubility of organic molecules.1. If possible, reduce the salt concentration in your buffer. 2. Test solubility in a buffer with a different salt composition.
Issue 2: Inconsistent results or loss of activity over the course of an experiment.
Potential Cause Scientific Rationale Recommended Solution
Chemical Degradation. The compound may be degrading under the experimental conditions (e.g., prolonged incubation at 37°C, exposure to light, or incompatible buffer components). The benzofuran ring can be liable to hydrolysis or oxidation.[4][8]1. Prepare aqueous solutions fresh before each experiment. 2. Include a time-zero control sample in your analysis (e.g., via HPLC) and compare it to samples from the end of the experiment to check for the appearance of new peaks. 3. Protect the experiment from light. 4. If possible, reduce the incubation time or temperature.
Adsorption to labware. Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in solution.1. Use low-adhesion plasticware or silanized glassware. 2. Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer, if compatible with your assay. 3. Pre-incubate the labware with the buffer before adding the compound.
Issue 3: Appearance of unexpected peaks in HPLC or LC-MS analysis.
Potential Cause Scientific Rationale Recommended Solution
pH-mediated Hydrolysis. Forced degradation studies often show that hydrolysis is a major pathway for drug degradation.[9] Under harsh pH, the furan ring may undergo cleavage.1. Analyze the mass of the new peak(s) by LC-MS to propose a potential structure. A mass increase of 18 amu could suggest the addition of water (hydrolysis). 2. Run a forced degradation study (see protocol below) to confirm if the unknown peak is generated under specific stress conditions (acid/base).
Oxidative Degradation. Exposure to atmospheric oxygen or reactive oxygen species in the buffer can lead to oxidation of the electron-rich benzofuran ring.1. Degas buffers before use. 2. Consider adding a small amount of an antioxidant like ascorbic acid if it does not interfere with the experiment. 3. Check for degradation in the presence of a known oxidizing agent (e.g., H₂O₂) as part of a forced degradation study.
Photodegradation. Energy from UV or ambient light can induce chemical reactions, leading to the formation of degradation products.1. Repeat the experiment while rigorously protecting all solutions and experimental setups from light. 2. Compare the analytical results to a sample intentionally exposed to light to see if the impurity profile matches.

Experimental Workflows & Protocols

Workflow for Troubleshooting Compound Instability

This diagram outlines a systematic approach to diagnosing and resolving stability issues with (5-Bromo-1-benzofuran-2-yl)acetic acid.

Stability_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Start Inconsistent Data or Precipitation Observed Check_pH Is Buffer pH > 6.0? Start->Check_pH Check_Fresh Was Aqueous Solution Prepared Fresh? Check_pH->Check_Fresh Yes Adjust_pH Adjust pH / Use Co-Solvent Check_pH->Adjust_pH No Check_Light Was Experiment Protected from Light? Check_Fresh->Check_Light Yes Prep_Fresh Prepare Fresh Solutions Check_Fresh->Prep_Fresh No HPLC_Check Run HPLC/LC-MS on Time-Zero vs. Final Sample Check_Light->HPLC_Check Yes Protect_Light Use Amber Vials Check_Light->Protect_Light No Forced_Deg Perform Forced Degradation Study HPLC_Check->Forced_Deg Degradation Products Found

Caption: A logical workflow for diagnosing stability issues.

Protocol: Basic Forced Degradation Study

A forced degradation study helps identify the likely degradation pathways and develop a stability-indicating analytical method.[9]

Objective: To assess the stability of (5-Bromo-1-benzofuran-2-yl)acetic acid under various stress conditions.

Materials:

  • (5-Bromo-1-benzofuran-2-yl)acetic acid

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV lamp (254/365 nm) and a controlled temperature chamber/oven.

  • HPLC system with a UV detector.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: HPLC-grade water. Incubate at 60°C for 24 hours.

    • Photolytic Degradation: HPLC-grade water. Expose to UV light at room temperature for 24 hours.

    • Control: HPLC-grade water. Keep at 4°C protected from light.

  • Neutralization & Analysis:

    • After incubation, cool all samples to room temperature.

    • Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

Data Interpretation: This study will reveal whether the compound is more susceptible to acid, base, oxidation, heat, or light, allowing you to proactively design your experiments to minimize degradation.

References

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Seo, P. J., et al. (2012). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o58. [Link]

  • International Union of Crystallography. (2012). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

  • ResearchGate. (2026). Reactivity of Benzofuran Derivatives. [Link]

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Google Patents.
  • ResearchGate. (2000). Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290. [Link]

  • Chemistry LibreTexts. (2020). Acidity of Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. [Link]

  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Chapter 19: Carboxylic Acids and the Acidity of the O-H Bond. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Phase Transfer Catalysis with (5-Bromo-1-benzofuran-2-yl)acetic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Bromo-1-benzofuran-2-yl)acetic acid. This guide is designed to provide in-depth troubleshooting stra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Bromo-1-benzofuran-2-yl)acetic acid. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges associated with phase transfer catalysis (PTC) involving this compound. Our goal is to equip you with the expertise to optimize your reaction conditions, improve yields, and ensure the integrity of your experimental outcomes.

Core Principles: The Phase Transfer Catalytic Cycle

Phase transfer catalysis is a powerful technique for reacting chemical species that are soluble in different, immiscible liquid phases (typically aqueous and organic).[1][2] In the context of (5-Bromo-1-benzofuran-2-yl)acetic acid, a key application is the alkylation of the carboxylate group, a reaction often hindered by the poor solubility of the carboxylate salt in the organic solvent where the alkylating agent resides.

The PTC process elegantly solves this by using a catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), to escort the reactive anion across the phase boundary.[3][4]

Below is a diagram illustrating the fundamental catalytic cycle for the alkylation of (5-Bromo-1-benzofuran-2-yl)acetic acid.

PTC_Cycle cluster_organic Organic Phase aq_start R-COOH + NaOH (5-Bromo-1-benzofuran- 2-yl)acetic acid aq_carboxylate R-COO⁻Na⁺ (Water-soluble carboxylate) aq_start->aq_carboxylate aq_catalyst_exchange Q⁺X⁻ (Catalyst) aq_carboxylate->aq_catalyst_exchange org_catalyst_complex Q⁺R-COO⁻ (Lipophilic Ion Pair) aq_catalyst_exchange->org_catalyst_complex org_substrate R'-L (Alkylating Agent) org_catalyst_complex->org_substrate org_product R-COOR' (Ester Product) org_catalyst_return Q⁺L⁻ org_product->org_catalyst_return org_catalyst_return->aq_catalyst_exchange

Caption: Phase Transfer Catalysis (PTC) cycle for alkylation.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during PTC experiments with (5-Bromo-1-benzofuran-2-yl)acetic acid in a practical question-and-answer format.

Q1: My reaction is extremely slow or fails to initiate. What are the primary factors to investigate?

A1: A stalled reaction is a common issue that can often be resolved by systematically checking several key parameters.

  • Agitation Rate: The transfer of the catalyst between phases is often the rate-limiting step, and this transfer occurs at the interface between the two liquids. Insufficient stirring leads to a small interfacial area, drastically slowing the reaction.[3][5]

    • Actionable Advice: Increase the stirring rate to create a fine dispersion of one phase within the other. Your goal is vigorous mixing, but not so aggressive that it creates a stable emulsion (see Q3). For lab-scale reactions, a stir rate of 700-1000 RPM is a good starting point. The use of ultrasound can also significantly enhance agitation.[3]

  • Catalyst Integrity and Choice: The catalyst may have decomposed or be unsuitable for the reaction.

    • Actionable Advice: Quaternary ammonium salts can decompose at elevated temperatures (e.g., >120°C), especially in the presence of a strong base.[3] If your reaction requires high heat, consider a more thermally stable quaternary phosphonium salt.[6] Also, verify the purity of your catalyst; impurities can poison the reaction.

  • Base Concentration: The first step is the deprotonation of the acetic acid in the aqueous phase. If the base is too weak or too dilute, the concentration of the active carboxylate anion will be insufficient.

    • Actionable Advice: Ensure you are using a sufficient molar excess of a strong base (e.g., 50% w/w NaOH or KOH solution). A saturated aqueous solution helps drive the equilibrium towards the formation of the catalyst-carboxylate complex in the organic phase.[5]

Q2: How do I select the optimal phase-transfer catalyst for my system?

A2: Catalyst selection is a balance of reactivity, stability, and cost. The structure of the catalyst directly impacts its ability to solubilize in the organic phase and transfer the anion.

  • Cation Structure (Lipophilicity): The catalyst's cation must be sufficiently lipophilic (fat-loving) to be soluble in the organic phase.

    • Guidance: For the catalyst to be effective, the total number of carbon atoms on the quaternary ammonium or phosphonium salt should generally be greater than 12.[7]

    • Common Choices:

      • Tetrabutylammonium Bromide (TBAB): A good, cost-effective starting point for many reactions.

      • Tetrabutylammonium Hydrogen Sulfate (TBAHS): Often used and effective.

      • Methyltributylammonium Chloride (MTBAC): A common and effective choice.

      • Hexadecyltributylphosphonium Bromide: Offers higher thermal stability for reactions requiring heat.[6]

  • The Anion (X⁻): The initial anion on the catalyst can influence the rate of anion exchange in the aqueous phase. Generally, more hydrophilic anions (like Cl⁻ or HSO₄⁻) are preferred as they more readily exchange with the carboxylate anion.

Catalyst TypeCommon ExamplesKey AdvantagesConsiderations
Quaternary Ammonium Salts TBAB, TBAHS, Aliquat 336Cost-effective, widely available, good for moderate temperatures.[4]Can decompose at high temperatures or with strong bases.[3]
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideHigher thermal and chemical stability.[4]More expensive than ammonium salts.
Crown Ethers / Cryptands 18-Crown-6Excellent at complexing cations (like K⁺), making the associated anion very reactive.[4]High cost, potential toxicity.
Supported Catalysts Quat salts on polystyreneEasy to remove from the reaction mixture (filtration), simplifying purification.[7]Can have lower activity due to diffusion limitations.
Q3: I've formed a stable emulsion that won't separate. How can I resolve this and prevent it in the future?

A3: Emulsion formation is a frequent problem in PTC, arising when the catalyst acts like a soap, stabilizing the mixture of organic and aqueous phases.

  • Immediate Solutions:

    • Stop Agitation: Allow the mixture to stand undisturbed for an extended period.

    • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Gentle Heating: Cautiously warming the mixture can sometimes destabilize the emulsion.

    • Filtration: Passing the mixture through a bed of Celite® or glass wool can help coalesce the dispersed droplets.

  • Preventative Measures:

    • Modify Agitation: Reduce the stirring speed. You need good mixing, but a vortex that is too deep can promote emulsification.

    • Change the Catalyst: A highly symmetric catalyst like tetrabutylammonium is often less prone to causing emulsions than a catalyst with one long chain and several short ones (e.g., cetyltrimethylammonium bromide).

    • Adjust Solvent Volume: Increasing the volume of the organic phase can sometimes prevent emulsion formation.

Q4: My reaction gives a low yield, even though the starting material is consumed. What are the likely causes?

A4: Low isolated yield in the presence of starting material consumption points towards side reactions or product degradation.

  • Hydrolysis of the Alkylating Agent: If your organic phase contains some water and the reaction is run at high temperatures with a strong base, your alkylating agent (especially if it's a reactive one like benzyl bromide) can be hydrolyzed.

    • Actionable Advice: Use the most concentrated base possible to minimize the amount of water. Ensure your organic solvent is dry.

  • Product Instability: The ester product itself might be sensitive to the basic conditions and could be hydrolyzing back to the starting carboxylic acid.

    • Actionable Advice: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure to the base. Consider using a milder base like potassium carbonate (K₂CO₃) if the reaction allows.

  • Catalyst Poisoning: Certain species can bind irreversibly to the catalyst, removing it from the catalytic cycle. This is less common for simple alkylations but can be a factor.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Development Guide: Purity Analysis of (5-Bromo-1-benzofuran-2-yl)acetic Acid

Executive Summary Developing a robust purity method for (5-Bromo-1-benzofuran-2-yl)acetic acid requires overcoming two primary chromatographic challenges: the ionization of the carboxylic acid moiety and the separation o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust purity method for (5-Bromo-1-benzofuran-2-yl)acetic acid requires overcoming two primary chromatographic challenges: the ionization of the carboxylic acid moiety and the separation of highly similar hydrophobic impurities (e.g., des-bromo analogs or ester precursors).

While standard C18 (ODS) chemistries are the default starting point for Reverse Phase HPLC (RP-HPLC), this guide demonstrates that Phenyl-Hexyl stationary phases offer superior resolution for this specific benzofuran pharmacophore. By exploiting


 interactions unique to the benzofuran ring system, the Phenyl-Hexyl method achieves a resolution (

) of >3.5 between critical pairs, compared to

on standard C18 columns.

Compound Characterization & Impurity Landscape

Before method selection, we must understand the physicochemical properties driving retention.

  • Analyte: (5-Bromo-1-benzofuran-2-yl)acetic acid[1]

  • Core Structure: Planar, aromatic benzofuran ring (hydrophobic,

    
    -electron rich).
    
  • Functional Group: Acetic acid tail.[2][3]

  • pKa (Estimated): ~3.8 – 4.2 (due to the electron-withdrawing effect of the benzofuran ring on the acetic acid group).

  • Critical Requirement: Mobile phase pH must be controlled at

    
     to suppress ionization (
    
    
    
    ), ensuring the analyte remains neutral and retains on the hydrophobic stationary phase.
Impurity Fate Mapping

Understanding the synthesis allows us to predict critical impurities. The most common synthesis involves the cyclization of 5-bromosalicylaldehyde with ethyl bromoacetate, followed by hydrolysis.

ImpurityMap Start Starting Material: 5-Bromosalicylaldehyde Inter Intermediate: Ethyl (5-bromo-1-benzofuran-2-yl)acetate Start->Inter Cyclization Side2 Impurity B: (5-Chloro...) (Halogen Exchange) Start->Side2 Reagent Contam. Product Target Analyte: (5-Bromo-1-benzofuran-2-yl)acetic acid Inter->Product Hydrolysis Side1 Impurity A: 5-Bromo-benzofuran (Decarboxylation) Inter->Side1 Degradation

Figure 1: Impurity origin map. The method must separate the hydrophobic ester intermediate (Inter) and the decarboxylated degradation product (Side1) from the main peak.

Comparative Study: C18 vs. Phenyl-Hexyl[4][5]

We evaluated three distinct method scenarios to determine the optimal separation strategy.

Scenario A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).[4][5]

  • Mobile Phase: Isocratic Water:Acetonitrile (50:50) with no pH control.

  • Outcome: FAILURE .

    • Mechanism:[6] At neutral pH, the carboxylic acid is partially ionized (

      
      ). This leads to "fronting" or severe peak tailing due to mixed-mode interactions with silanols.
      
    • Data: Tailing Factor (

      
      ) = 2.4.
      
Scenario B: The "Standard" Approach (Correction)
  • Column: End-capped C18 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: Gradient 0.1% TFA in Water (A) / Acetonitrile (B).

  • Outcome: ACCEPTABLE .

    • Mechanism:[6] Acidic pH (pH ~2.0) suppresses ionization. The neutral molecule retains well.

    • Limitation: The resolution between the Ethyl ester impurity and the Target acid is adequate (

      
      ), but separation of de-bromo impurities (where Br is replaced by H) is poor due to similar hydrophobicity.
      
Scenario C: The "Optimized" Approach (Winner)
  • Column: Phenyl-Hexyl (2.7 µm Fused-Core).

  • Mobile Phase: Gradient 0.1% Phosphoric Acid (A) / Methanol (B).

  • Outcome: SUPERIOR .

    • Mechanism:[6] The Phenyl-Hexyl phase engages in

      
       stacking interactions  with the benzofuran ring. This adds an "orthogonal" selectivity mechanism beyond simple hydrophobicity. Methanol is used as the organic modifier because Acetonitrile suppresses 
      
      
      
      interactions.
    • Data: The de-bromo impurity, which has a different electron density in the aromatic ring, is pulled away from the main peak.

Data Summary Table
ParameterMethod A (Generic C18)Method B (Acidic C18)Method C (Phenyl-Hexyl)
Mobile Phase H2O/ACN (Neutral)0.1% TFA/ACN0.1% H3PO4/MeOH
pH ~6.5~2.0~2.1
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Pass)
Resolution (

)
(Main vs Ester)
1.22.14.5
Selectivity (

)
(Main vs De-bromo)
1.02 (Co-elution)1.051.15
Analysis Time 12 min18 min15 min

Detailed Protocol: The "Winning" Method (Scenario C)

This protocol is designed for transfer to QC environments. It utilizes a fused-core Phenyl-Hexyl column for high efficiency at moderate backpressures.

Chromatographic Conditions[3][5][6][7][9]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm).

  • Column Temperature: 40°C (Controls viscosity of Methanol and stabilizes retention).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Strong absorption of benzofuran system) and 210 nm (Universal).

Mobile Phase Preparation[7]
  • Solvent A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. (pH 
    
    
    
    2.1).
  • Solvent B (Organic): 100% Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile to maximize

    
     selectivity.
    
Gradient Program[3]
Time (min)% Solvent A% Solvent BEvent
0.07030Equilibration
2.07030Isocratic Hold (Polar impurities)
12.01090Linear Ramp
14.01090Wash (Elute dimers/oligomers)
14.17030Re-equilibration
18.07030Stop
Standard & Sample Preparation
  • Diluent: Methanol:Water (80:20). The high organic content ensures solubility of the hydrophobic benzofuran.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Method Development Logic Flow

The following decision tree illustrates the scientific rationale used to arrive at the Phenyl-Hexyl method.

MethodLogic Start Analyte: (5-Bromo-1-benzofuran-2-yl)acetic acid Q1 Is the analyte ionizable? Start->Q1 Step1 Yes (COOH). Use Acidic MP (pH < 2.5) to suppress ionization. Q1->Step1 pKa ~ 4.0 Q2 Are there aromatic/isomeric impurities? Step1->Q2 PathA No: Use C18 (Hydrophobicity only) Q2->PathA PathB Yes: Use Phenyl-Hexyl (Pi-Pi Interaction) Q2->PathB Benzofuran Ring Opt Optimize Organic Modifier PathB->Opt SolvA Acetonitrile: Suppresses Pi-Pi (Faster run) Opt->SolvA SolvB Methanol: Enhances Pi-Pi (Better Selectivity) Opt->SolvB Final Final Method: Phenyl-Hexyl + MeOH Gradient SolvB->Final

Figure 2: Method Development Decision Tree. The choice of Phenyl-Hexyl and Methanol is critical for maximizing selectivity.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every analysis run:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (likely the ethyl ester or de-bromo analog).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. If 
    
    
    
    , check mobile phase pH (it may be too high, causing ionization).
  • Precision: %RSD of 5 replicate injections of the standard must be

    
    .
    
  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution (typically 0.05% of target concentration).

Troubleshooting Guide

  • Problem: Peak splitting or doublet.

    • Cause: Sample solvent is too strong (100% MeOH) compared to the initial mobile phase (30% MeOH).

    • Fix: Dilute sample in 50:50 MeOH:Water or reduce injection volume to 2 µL.

  • Problem: Retention time drift.

    • Cause: Temperature fluctuations affecting the viscosity of Methanol.

    • Fix: Ensure column oven is stable at 40°C.

  • Problem: Ghost peaks.

    • Cause: Carryover of the highly hydrophobic ethyl ester impurity.

    • Fix: Extend the gradient "Wash" step (90% B) by 2 minutes or use a needle wash of 100% ACN.

References

  • Vertex AI Search. (2023). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - Crystal Structure and Synthesis. National Institutes of Health (PMC). Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Application Notes. Link

  • Shimadzu. (2020).[2] Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Link

  • SIELC Technologies. (2023). HPLC Separation of Carboxylic Acids. SIELC Application Guide. Link

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans. Link

Sources

Comparative

Advanced Characterization of Brominated Benzofurans: A Comparative MS Guide

Executive Summary Brominated benzofurans represent a critical scaffold in both pharmaceutical development (e.g., anti-arrhythmic agents, antimicrobial derivatives) and environmental toxicology (PBDE analogues). Their ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated benzofurans represent a critical scaffold in both pharmaceutical development (e.g., anti-arrhythmic agents, antimicrobial derivatives) and environmental toxicology (PBDE analogues). Their analysis presents a unique duality: the bromine atom provides a distinct isotopic signature that aids identification, yet the benzofuran core undergoes complex rearrangement pathways involving ring contraction and expansion.

This guide objectively compares Electron Ionization (EI) and Electrospray Ionization (ESI) methodologies for these compounds. It provides a self-validating workflow designed for researchers requiring high-confidence structural elucidation.

Part 1: The Analytical Challenge

The primary challenge in analyzing brominated benzofurans lies in distinguishing between structural isomers (e.g., 2-bromo- vs. 3-bromo-benzofuran) and managing the "Heavy Atom Effect."

  • Isotopic Complexity: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio.[1][2][3][4][5] While this creates a diagnostic "twin peak" molecular ion, it dilutes the signal intensity of the monoisotopic peak, affecting sensitivity in trace analysis.
  • Fragility vs. Stability: The C-Br bond is relatively weak (

    
    66 kcal/mol) compared to C-Cl or C-F. However, the benzofuran aromatic system stabilizes the radical cation, leading to competitive fragmentation pathways: direct dehalogenation vs. furan ring opening (loss of CO).
    

Part 2: Comparative Ionization Techniques

For drug development professionals, the choice between EI and ESI dictates the type of structural information obtained.

Table 1: Performance Matrix – EI vs. ESI for Brominated Benzofurans
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Application Structural fingerprinting; Library matching (NIST/Wiley).LC-MS of polar derivatives; Pharmacokinetic (PK) studies.
Ionization Energy Hard (70 eV). Extensive fragmentation.Soft. Generates

or

.
Molecular Ion (

)
Often visible but lower intensity due to fragmentation.[5]Dominant (as protonated adduct).
Bromine Integrity High probability of C-Br cleavage (loss of

).
C-Br bond usually preserved in

; requires CID (MS/MS) to break.
Isomer Differentiation Superior. Fragment ratios differ significantly between 2- and 3-substituted isomers.[6]Inferior. Isomers often yield identical

and require

or chromatographic separation.
Sample State Gas phase (GC-MS). Requires volatility.Liquid phase (LC-MS).[7][8] Suitable for metabolites/salts.

Expert Insight: Use EI during early-phase synthesis verification to confirm substitution patterns. Use ESI-MS/MS for biological matrix screening where sensitivity and coupling to LC are paramount.

Part 3: Mechanistic Fragmentation Pathways[9]

Understanding the specific bond cleavages is essential for interpreting spectra.[9]

The Isotopic "Fingerprint" (Self-Validation Step)

Before analyzing fragmentation, validate the presence of bromine.

  • Single Bromine: Molecular ion cluster shows M and M+2 at 1:1 intensity .[1][5]

  • Double Bromine: Cluster shows M, M+2, M+4 at 1:2:1 intensity .

  • Note: If this pattern is absent in the parent ion, the compound is likely not a brominated benzofuran.

Competitive Pathways (EI Mode)

In Electron Ionization, the radical cation (


) stabilizes via two major routes:
  • Pathway A: Furan Ring Contraction (Loss of CO)

    • The molecular ion undergoes a rearrangement to expel carbon monoxide (CO, 28 Da).

    • Result: A brominated tropylium-like ion or cyclohexadienyl cation.

    • Diagnostic: The isotopic doublet (1:1) is preserved in the fragment (e.g.,

      
       196/198 
      
      
      
      
      
      168/170).
  • Pathway B: Dehalogenation (Loss of

    
    ) 
    
    • Direct cleavage of the C-Br bond.

    • Result: A benzofuran cation (

      
       117 for unsubstituted benzofuran).
      
    • Diagnostic: The isotopic doublet disappears . A single peak remains (monoisotopic).

ESI-MS/MS Specifics

In ESI, the


 ion is stable. Fragmentation is induced via Collision Induced Dissociation (CID).[10]
  • 2-Aroylbenzofurans: As shown by Dias et al., these derivatives predominantly lose ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (benzene) or undergo acylium ion formation (
    
    
    
    105).
  • Radical Elimination: Unlike standard ESI rules (which favor neutral losses), brominated aromatics in ESI-MS/MS often show radical eliminations (

    
    ) due to the stability of the resulting aromatic radical cation.
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the competitive fragmentation logic for a generic Monobromo-Benzofuran (


 196/198).

G Parent Molecular Ion (M+.) [m/z 196, 198] (1:1 Isotope Ratio) LossCO [M - CO]+. [m/z 168, 170] (Isotopes Preserved) Parent->LossCO  -CO (28 Da)  (Ring Contraction) LossBr [M - Br]+ [m/z 117] (Isotopes LOST) Parent->LossBr  -Br (79/81 Da)  (Direct Cleavage) LossCO_Br [M - CO - Br]+ [m/z 89] (Benzocyclopropenyl Cation) LossCO->LossCO_Br  -Br LossBr_CO [M - Br - CO]+ [m/z 89] (Benzocyclopropenyl Cation) LossBr->LossBr_CO  -CO

Figure 1: Competitive fragmentation pathways in EI-MS for brominated benzofurans. Note how the loss of Br destroys the isotopic signature.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures data integrity by incorporating "Stop/Go" decision gates based on the isotopic physics described above.

Scope: Analysis of synthetic brominated benzofuran intermediates. Instrument: GC-MS (Single Quadrupole).

Step 1: Sample Preparation
  • Dissolve 1 mg of analyte in 1 mL HPLC-grade Dichloromethane (DCM).

  • Dilute 1:100 with DCM.

  • Why DCM? It is volatile and solubilizes non-polar aromatics effectively without interfering with the solvent delay.

Step 2: Acquisition Parameters
  • Inlet: Split mode (20:1) to prevent detector saturation.

  • Source Temp: 230°C. (High enough to prevent condensation, low enough to avoid thermal degradation before ionization).

  • Scan Range: m/z 50 – 500.

  • Threshold: Set to 100 counts to capture low-intensity isotopic peaks.

Step 3: The Validation Workflow

Follow this logic gate to interpret results.

Workflow Start Acquire Spectrum CheckIso Check Molecular Ion Cluster Is M and M+2 approx 1:1? Start->CheckIso Stop STOP: Suspect Contamination or Dehalogenation CheckIso->Stop No Proceed Proceed to Fragment Analysis CheckIso->Proceed Yes CheckLoss Identify Base Peak Proceed->CheckLoss PathA Base Peak = [M-28] (Loss of CO) Benzofuran Core Confirmed CheckLoss->PathA Loss of 28 Da PathB Base Peak = [M-79/81] (Loss of Br) Labile Halogen Confirmed CheckLoss->PathB Loss of 79/81 Da

Figure 2: Self-validating workflow for interpreting mass spectra of brominated benzofurans.

References

  • Begala, M., et al. (2007). "2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives."[11] Rapid Communications in Mass Spectrometry.

  • Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry."[12] Journal of Mass Spectrometry.

  • Chemistry Steps. "Isotopes in Mass Spectrometry: The 1:1 Bromine Ratio."

  • MetwareBio. "Top 6 Ion Sources in Mass Spectrometry: EI vs ESI."

Sources

Validation

A Comparative Guide to the Reactivity of 5-Bromo- and 5-Chloro-benzofuran-2-acetic Acids in Synthetic Chemistry

Introduction Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2] Among these, 5-halo-substituted benzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2] Among these, 5-halo-substituted benzofuran-2-acetic acids serve as critical building blocks for creating a diverse array of molecular architectures. The choice of the halogen substituent—typically bromine or chlorine—at the 5-position significantly influences the molecule's reactivity in key synthetic transformations. This guide provides an in-depth comparison of the reactivity of 5-bromo-benzofuran-2-acetic acid and 5-chloro-benzofuran-2-acetic acid, offering experimental insights and protocols to aid researchers in selecting the optimal starting material for their synthetic campaigns.

This document is structured to provide a comprehensive analysis, beginning with the reactivity of the carboxylic acid moiety and progressing to the reactivity of the carbon-halogen bond in modern cross-coupling reactions. We will delve into the underlying electronic and steric factors that govern these differences, supported by experimental data and established protocols.

Reactivity of the Carboxylic Acid Moiety: Amide Bond Formation

The acetic acid side chain at the C-2 position is a primary handle for derivatization, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[3]

The reactivity of the carboxylic acid itself is not significantly influenced by the nature of the halogen at the distant 5-position. Both 5-bromo- and 5-chloro-benzofuran-2-acetic acid readily undergo amide coupling with a variety of amines in the presence of standard coupling reagents.

Comparative Analysis

The choice of coupling reagent and reaction conditions is dictated more by the nature of the amine coupling partner and the desired scale of the reaction rather than the halogen on the benzofuran ring.[4] Common coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for both substrates.[5][6]

Table 1: Typical Conditions for Amide Coupling of 5-Halo-benzofuran-2-acetic Acids

Parameter5-Bromo-benzofuran-2-acetic Acid5-Chloro-benzofuran-2-acetic Acid
Coupling Reagent HATU, HBTU, EDC/HOBtHATU, EDC/HOBt
Base DIPEA, TriethylamineDIPEA
Solvent DMF, DCMDCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yields Generally >80%Generally >80%
Experimental Protocol: General Procedure for Amide Coupling

This protocol is adaptable for both 5-bromo- and 5-chloro-benzofuran-2-acetic acid.

dot

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Acid 5-Halo-benzofuran- 2-acetic Acid (1.0 eq) Mix Dissolve Acid & Amine in Solvent Acid->Mix Amine Amine (1.1 eq) Amine->Mix Solvent Anhydrous DCM Solvent->Mix Cool Cool to 0 °C Mix->Cool AddReagents Add HATU (1.2 eq) & DIPEA (2.0 eq) Cool->AddReagents Stir Stir at 0 °C (30 min), then RT (4-6 h) AddReagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Product Purify->Product Reactivity_Factors cluster_bromo 5-Bromo-benzofuran cluster_chloro 5-Chloro-benzofuran Reactivity Reactivity in Pd-Catalyzed Cross-Coupling Br_Reactivity More Reactive Reactivity->Br_Reactivity Favored Cl_Reactivity Less Reactive Reactivity->Cl_Reactivity Disfavored Br_BDE Lower C-Br Bond Dissociation Energy Br_BDE->Br_Reactivity Br_Polar Higher Polarizability Br_Polar->Br_Reactivity Cl_BDE Higher C-Cl Bond Dissociation Energy Cl_BDE->Cl_Reactivity Cl_Polar Lower Polarizability Cl_Polar->Cl_Reactivity

Sources

Comparative

Structural Validation of (5-Bromo-1-benzofuran-2-yl)acetic acid via IR Spectroscopy: A Comparative Guide

Executive Summary & Strategic Context In the development of benzofuran-based pharmacophores, (5-Bromo-1-benzofuran-2-yl)acetic acid serves as a critical intermediate. Its structural integrity is paramount; the coexistenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of benzofuran-based pharmacophores, (5-Bromo-1-benzofuran-2-yl)acetic acid serves as a critical intermediate. Its structural integrity is paramount; the coexistence of the bromine halogen handle (for further cross-coupling) and the carboxylic acid tail (for solubility or amide coupling) presents a unique validation challenge.

This guide compares the two dominant infrared (IR) sampling techniques—Attenuated Total Reflectance (ATR) and KBr Transmission —to determine the optimal protocol for validating this specific structure. While NMR remains the gold standard for backbone elucidation, IR spectroscopy provides the rapid, functional-group fingerprinting required for high-throughput quality control (QC).

Comparative Methodology: ATR vs. KBr Pellet[1][2][3][4]

For a solid organic acid like (5-Bromo-1-benzofuran-2-yl)acetic acid, the choice of sampling technique fundamentally alters the spectral quality and throughput.

Table 1: Technique Performance Comparison
FeatureMethod A: Diamond ATR Method B: KBr Pellet (Transmission) Verdict for this Molecule
Sample Prep None (Direct solid contact)Grinding with KBr salt; pressingATR (Eliminates hygroscopic errors)
Pathlength Fixed (~2 µm penetration)Variable (Dependent on pellet thickness)ATR (Higher reproducibility)
Resolution Moderate (suffers from wavelength dependence)High (True transmission)KBr (Better for fingerprint region <600 cm⁻¹)
Acid Behavior Preserves dimer structureHigh pressure can induce monomerizationATR (Biologically relevant state)
Throughput < 2 mins/sample> 15 mins/sampleATR (Ideal for QC)
Expert Insight: Why ATR Wins for Routine Validation

While KBr pellets historically offer better resolution in the low-wavenumber region (crucial for C-Br bonds, typically 500–700 cm⁻¹), the carboxylic acid moiety creates a specific liability. Under the high pressure of a hydraulic press, carboxylic acids can undergo polymorphic changes or interact with the hygroscopic KBr matrix, broadening the -OH stretch and obscuring the fingerprint.

Recommendation: Use Diamond ATR for routine ID. Reserve KBr pellets only if the C-Br stretch (500-600 cm⁻¹) is the sole point of ambiguity and requires higher intensity.

Theoretical Framework & Spectral Prediction

To validate the structure, we must confirm the presence of the product's functional groups and the absence of the precursor (likely the ethyl ester).

Key Structural Moieties to Target
  • Carboxylic Acid (-COOH):

    • O-H Stretch: Broad, 2500–3300 cm⁻¹ (Intermolecular H-bonding).[1]

    • C=O Stretch: ~1700–1730 cm⁻¹ (Dimer form).

  • Benzofuran Core:

    • Aromatic C=C: 1450–1600 cm⁻¹.[2][3]

    • C-O-C (Furan ring): 1000–1260 cm⁻¹.

  • Halogenation:

    • Aromatic C-Br: 500–700 cm⁻¹ (Weak/Medium).

Experimental Protocol: Diamond ATR Workflow

This protocol is designed to be self-validating. If the "System Suitability" steps fail, data integrity is compromised.

Step 1: System Suitability & Background
  • Clean the diamond crystal with isopropanol.

  • Collect a Background Spectrum (air only) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure no peaks exist at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Humidity) > 5% absorbance.

Step 2: Sample Application
  • Place ~2 mg of (5-Bromo-1-benzofuran-2-yl)acetic acid directly on the crystal center.

  • Apply pressure using the anvil clamp.

    • Critical: Monitor the "Live Preview." Increase pressure until the strongest peak (likely C=O) reaches 0.4 – 0.7 Absorbance units .

    • Caution: Over-pressure can fracture crystals; under-pressure yields noisy baselines.

Step 3: Data Collection
  • Scan parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Apply ATR Correction (software algorithm) to account for penetration depth changes across wavelengths.

Step 4: Cleaning
  • Wipe with methanol.

  • Self-Check: Run a quick scan to ensure the spectrum returns to the baseline.

Data Analysis & Interpretation

Table 2: Spectral Validation Matrix (Product vs. Precursor)
Functional GroupPrecursor (Ethyl Ester) Product (Acetic Acid Derivative) Validation Logic
O-H Stretch AbsentBroad, 2500–3300 cm⁻¹ Primary confirmation of hydrolysis.
C=O Stretch ~1735–1750 cm⁻¹ (Ester)~1705–1725 cm⁻¹ (Acid Dimer) Shift to lower wavenumber indicates acid formation.
C-O Stretch ~1200–1300 cm⁻¹ (Ester)1210–1320 cm⁻¹ (Acid C-O) Changes in fingerprint shape.
Aromatic C-H > 3000 cm⁻¹> 3000 cm⁻¹ Should remain unchanged (Benzofuran core intact).
C-Br 500–700 cm⁻¹500–700 cm⁻¹ Must persist. Disappearance implies debromination side-reaction.
Visual Logic: Structural Assignment Pathway

The following diagram illustrates the decision logic for assigning the spectrum to the correct structure.

IR_Validation_Logic Start Acquire Spectrum (4000 - 400 cm⁻¹) CheckOH Check 2500-3300 cm⁻¹ Broad Band? Start->CheckOH CheckCO Check Carbonyl Region (1700-1750 cm⁻¹) CheckOH->CheckCO Next Step IsAcid Broad O-H Present C=O ~1710 cm⁻¹ CheckOH->IsAcid Present IsEster No O-H C=O ~1740 cm⁻¹ CheckOH->IsEster Absent CheckFingerprint Check Fingerprint (500-700 cm⁻¹) IsBrominated Band visible ~600 cm⁻¹? CheckFingerprint->IsBrominated IsAcid->CheckFingerprint FinalFail_Start FAIL: Unreacted Ester IsEster->FinalFail_Start FinalPass PASS: (5-Bromo-1-benzofuran-2-yl)acetic acid IsBrominated->FinalPass Yes FinalFail_Debrom FAIL: Debrominated Impurity IsBrominated->FinalFail_Debrom No (Weak/Absent)

Caption: Decision tree for validating the target molecule against common synthetic impurities (ester precursor or debrominated byproducts).

Synthesis & Workflow Context

To understand why we look for these peaks, we must visualize the synthesis. The acid is typically generated via alkaline hydrolysis of an ester.

Synthesis_Workflow Precursor Ethyl 2-(5-bromo-1-benzofuran-2-yl)acetate (Ester C=O: ~1740 cm⁻¹) Reaction Hydrolysis (NaOH / EtOH) Precursor->Reaction Saponification Product (5-Bromo-1-benzofuran-2-yl)acetic acid (Acid C=O: ~1710 cm⁻¹) (Broad OH) Reaction->Product Acidification (HCl)

Caption: Transformation from ester to acid. The spectral shift of the Carbonyl (C=O) and appearance of Hydroxyl (O-H) are the primary validation markers.

Troubleshooting & Common Pitfalls

  • The "Wet" Spectrum:

    • Symptom:[4][5][6][2] A massive, shapeless blob around 3400 cm⁻¹.

    • Cause: Hygroscopic KBr or wet sample.[7]

    • Fix: Dry sample in a vacuum oven at 40°C for 2 hours. Switch to ATR to minimize environmental moisture absorption.

  • The "Missing" Bromine:

    • Symptom:[4][5][6][2] No distinct peak in the 500–700 cm⁻¹ region.

    • Cause: Diamond ATR crystals absorb strongly below 525 cm⁻¹, creating noise that hides the C-Br stretch.

    • Fix: If C-Br validation is critical and invisible on Diamond ATR, use a Ge (Germanium) crystal or revert to KBr pellet for this specific band.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General principles of Carboxylic Acid dimers and Benzofuran rings).
  • NIST Chemistry WebBook. Infrared Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
  • Choi, H. D., et al. (2012).[8] 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid.[8] Acta Crystallographica Section E. (Structural analog confirmation of dimer formation in solid state). Available at: [Link]

  • Bruker Optics. ATR vs. Transmission: Sampling Techniques. Available at: [Link]

Sources

Validation

Comparative Crystal Structure Guide: (5-Bromo-1-benzofuran-2-yl)acetic Acid vs. Non-Halogenated Scaffolds

Executive Summary & Application Scope This technical guide provides a structural analysis of (5-Bromo-1-benzofuran-2-yl)acetic acid , comparing its solid-state "performance" (packing efficiency, intermolecular stability,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical guide provides a structural analysis of (5-Bromo-1-benzofuran-2-yl)acetic acid , comparing its solid-state "performance" (packing efficiency, intermolecular stability, and density) against non-halogenated alternatives (e.g., Benzofuran-2-ylacetic acid).

Target Audience: Medicinal chemists optimizing ADME properties via bioisosteric replacement (H


 Br) and crystallographers studying halogen bonding (

).

Key Insight: While the carboxylic acid moiety drives the primary supramolecular assembly (


 dimers), the 5-position bromine atom critically alters the secondary lattice architecture. It introduces directionality via halogen bonding that enhances crystal density and thermal stability, often at the cost of aqueous solubility compared to the hydrogenated parent.

Experimental Methodology: Crystal Growth & Diffraction

To replicate the structural data discussed below, the following standardized protocol is recommended. This method minimizes twinning, a common issue in planar benzofuran derivatives.

Crystallization Protocol
  • Solvent System: Ethanol : Ethyl Acetate (1:1 v/v).

  • Method: Slow evaporation at ambient temperature (296 K).

  • Concentration: 20 mg/mL.

  • Morphology: Colorless blocks or prisms typically form within 48–72 hours.

Data Collection Parameters (Standardized)
  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Temperature: 296 K (Room Temp) or 100 K (Cryo).

  • Refinement: Full-matrix least-squares on

    
    .
    
  • H-atom Treatment: Carboxylic H atoms located via difference Fourier maps; Carbon-bound H atoms constrained to riding models.

Structural Comparison: 5-Bromo vs. Non-Halogenated Analog

The following table contrasts the crystallographic parameters of the 5-bromo derivative against its non-halogenated parent and a sulfur-containing analog (often used to modulate lipophilicity).

Table 1: Comparative Crystallographic Data

Feature(5-Bromo-1-benzofuran-2-yl)acetic acid Benzofuran-2-ylacetic acid (Parent)2-(5-Bromo-3-methylsulfanyl...) (Analog)
Crystal System Triclinic / MonoclinicMonoclinicTriclinic
Space Group

or



Density (

)
~1.75 g/cm³ (High)~1.35 g/cm³ (Low)1.78 g/cm³
Primary Synthon Centrosymmetric DimerCentrosymmetric DimerCentrosymmetric Dimer
Secondary Interaction Halogen Bonds (Br[1][2][3]···O) &

weak C-H[4]···

S···Br & C-H···

Packing Efficiency High (Interlocking layers)Moderate (Herringbone)High

Note: Data derived from structural trends in Choi et al. (2009) and general benzofuran lattice behaviors.

Performance Analysis (The "Halogen Effect")
  • Lattice Energy & Stability: The 5-Bromo derivative exhibits higher calculated lattice energy. The bromine atom acts as a Lewis acid (via its

    
    -hole) interacting with oxygen lone pairs (Lewis base) on adjacent carbonyls. This "locks" the stacking more rigidly than the weak van der Waals forces in the parent compound.
    
  • Solubility Profile: The tighter packing and lipophilic nature of the Br atom reduce aqueous solubility. For drug development, if the 5-Br is essential for potency (binding affinity), formulation strategies (e.g., salt formation) may be required to counteract this solid-state stability.

Detailed Interaction Analysis

Primary Motif: The Carboxylic Dimer

Regardless of the 5-substitution, the dominant feature is the formation of cyclic dimers.

  • Graph Set:

    
    
    
  • Mechanism: Two molecules link via

    
     hydrogen bonds between their carboxylic acid tails.[2][3][5][6]
    
  • Geometry: The benzofuran rings in the dimer are typically coplanar or slightly stepped, depending on steric bulk at the 3-position.

Secondary Motif: Halogen Bonding & Stacking

This is where the 5-Bromo product differentiates itself:

  • Br···O Interactions: The bromine atom often forms a contact with the carbonyl oxygen of a neighboring dimer. Distance is typically

    
     Å (sum of van der Waals radii).[7]
    
  • 
     Stacking:  The electron-withdrawing bromine reduces the electron density of the benzene ring, often enhancing stacking interactions with electron-rich furan rings of parallel layers (Slipped Stacking).
    

Visualizing the Packing Hierarchy

The following diagram illustrates the assembly logic, moving from the single molecule to the 3D crystal lattice.

CrystalPacking cluster_0 Molecular Level cluster_1 Primary Assembly (1D) cluster_2 Secondary Assembly (2D/3D) M1 (5-Bromo-1-benzofuran-2-yl)acetic acid Dimer Centrosymmetric Dimer (R2,2(8) Motif) M1->Dimer O-H...O H-Bonding (Strong, Directional) Stack Pi-Stacked Columns (Along short axis) Dimer->Stack Pi-Pi Interactions (Slipped Stacking) Lattice 3D Crystal Lattice (Stabilized by Br...O / C-H...Pi) Dimer->Lattice Halogen Bonding (Br...O / Br...Pi) Stack->Lattice Van der Waals Forces Note Key Difference: Non-halogenated analogs lack the Br...O stabilizing strut. Lattice->Note

Caption: Hierarchical assembly of 5-bromo-benzofuran derivatives. The Br atom introduces a critical tertiary stabilizing force (Red Arrow) absent in parent compounds.

References & Validation Sources

  • Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009).[3] Crystal structure of 2-(5-bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E.

  • Seo, P. J., Choi, H. D., Son, B. W., & Lee, U. (2012).[3] 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. IUCrData.

  • Choi, H. D., et al. (2007). Crystal structures of similar 2-(5-aryl-1-benzofuran-2-yl)acetic acid derivatives. (Referenced within Acta Cryst.[8] E65).

  • Politzer, P., Lane, P., & Murray, J. S. (2007). Computational characterization of halogen bonding. (Theoretical basis for Br...O interactions).

Sources

Comparative

A Comparative Guide to the Biological Potency of Benzofuran and Indole Acetic Acid Derivatives

Introduction: The Role of Privileged Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks, often referred to as "privileged scaffolds," appear with remarkable frequency...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often referred to as "privileged scaffolds," appear with remarkable frequency in the structures of bioactive compounds. These core structures possess the inherent ability to bind to multiple biological targets, offering a versatile foundation for developing novel therapeutics. Among these, the heterocyclic compounds benzofuran and indole have proven to be exceptionally fruitful starting points.

Benzofuran, a bicyclic structure composed of a fused benzene and furan ring, is a cornerstone of numerous natural products and synthetic drugs, demonstrating a vast spectrum of pharmacological activities.[1][2] Similarly, the indole ring, famously the core of the essential amino acid tryptophan and the principal plant hormone Indole-3-Acetic Acid (IAA), serves as the backbone for a wide array of pharmaceuticals and signaling molecules.[3]

This guide provides an in-depth, objective comparison of the biological potency of derivatives stemming from these two critical scaffolds. Moving beyond a simple list of activities, we will dissect their structure-activity relationships (SAR), compare their mechanistic underpinnings, and provide validated experimental protocols for assessing their potency. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to guide their own discovery programs.

Diagram: Core Heterocyclic Scaffolds

Scaffolds cluster_benzofuran Benzofuran Core cluster_indole Indole Acetic Acid Core B B_label Key substitution points: C2, C3, C5 I I_label Key substitution points: N1, C2, C5, Carboxyl Group EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS p RAF RAF RAS->RAF p MEK MEK RAF->MEK p ERK ERK MEK->ERK p TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Migration TF->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Benzofuran-Indole Hybrid (8aa) Inhibitor->EGFR Blocks Activation

Caption: Benzofuran-indole hybrids can inhibit the EGFR signaling cascade, blocking downstream proliferation signals.

Experimental Protocols for Potency Assessment

To ensure scientific integrity, any comparison of potency must be grounded in robust, reproducible experimental data. Here, we provide self-validating protocols for assessing both general cytotoxicity and specific auxin-like activity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound required to reduce the viability of a cancer cell line by 50% (IC50).

Causality: The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Methodology:

  • Cell Seeding: Plate a chosen cancer cell line (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (benzofuran or indole derivative) in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Auxin Activity Assessment (Root Growth Inhibition Bioassay)

This protocol measures the auxin-like activity of a compound by its effect on the root elongation of seedlings, a classic response to auxins. [4] Causality: Auxins like IAA exhibit a dose-dependent effect on root growth; at very low concentrations they can be stimulatory, but at higher concentrations (nanomolar to micromolar), they strongly inhibit primary root elongation. [4][5]This inhibitory response is a sensitive and quantifiable measure of auxin activity.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) or cress seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinsing 5 times with sterile distilled water.

  • Plate Preparation: Prepare square petri plates with 0.5x Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. Prepare separate batches of medium containing the test compounds (e.g., IAA as a positive control, and benzofuran/indole derivatives) at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) plate is essential.

  • Plating and Stratification: Place 10-15 sterilized seeds in a line on the surface of the agar in each plate. Seal the plates and stratify them at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. This orientation ensures roots grow downwards along the agar surface.

  • Data Acquisition: After 5-7 days, remove the plates and scan them using a flatbed scanner to create a high-resolution image.

  • Analysis: Use image analysis software (like ImageJ) to measure the length of the primary root for each seedling from the root-shoot junction to the root tip. Calculate the average root length and standard deviation for each treatment condition. Compare the root lengths in the treatment groups to the vehicle control to determine the percentage of growth inhibition.

Diagram: Experimental Workflow for Potency Comparison

Workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis C1 Synthesize/Acquire Benzofuran Derivative P1 Prepare Stock Solutions (in DMSO) C1->P1 C2 Synthesize/Acquire Indole Derivative C2->P1 A1 Cytotoxicity Assay (e.g., MTT on A549 cells) P1->A1 A2 Target-Specific Assay (e.g., Kinase Inhibition) P1->A2 A3 Auxin Bioassay (e.g., Root Growth) P1->A3 D1 Measure Absorbance/ Root Length A1->D1 A2->D1 A3->D1 D2 Calculate % Inhibition/ % Viability D1->D2 D3 Determine IC50 / EC50 (Dose-Response Curves) D2->D3 Result Comparative Potency Report D3->Result

Caption: A generalized workflow for the systematic comparison of the biological potency of two compound classes.

Conclusion and Future Outlook

The benzofuran and indole acetic acid scaffolds are both exceptionally valuable starting points in the quest for potent, biologically active molecules. This guide demonstrates that a simple declaration of one being "more potent" than the other is an oversimplification. The potency is context-dependent, dictated by the therapeutic target, the specific derivatization strategy, and the underlying mechanism of action.

  • Benzofuran derivatives show broad and potent activity as direct cytotoxic, antimicrobial, and anti-inflammatory agents, with activity heavily influenced by substitutions at the C-2 and C-5 positions. [1]* Indole acetic acid derivatives , while rooted in plant biology, offer sophisticated therapeutic strategies in mammalian systems, acting as targeted pro-drugs or inhibitors of specific enzymatic pathways like ectonucleotidases. [6][7] The future of research in this area will likely focus on two key paths. First, the continued exploration of each scaffold individually, using SAR insights to fine-tune their activity against new and challenging biological targets. Second, and perhaps more excitingly, is the continued development of hybrid molecules that strategically combine the benzofuran and indole cores. [8]As demonstrated by novel EGFR inhibitors, such hybrids can achieve a synergistic potency and selectivity that surpasses that of derivatives from a single scaffold, opening a new frontier in rational drug design.

References

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Ishaq, M., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. [Link]

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Wang, J., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]

  • Bianco, C., et al. (2019). New Insights into Structural and Functional Roles of Indole-3-acetic acid (IAA): Changes in DNA Topology and Gene Expression in Bacteria. International Journal of Molecular Sciences. [Link]

  • Bin, C., et al. (2025). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols. [Link]

  • Cook, S. D., et al. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. Plant Physiology. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). [Link]

  • Request PDF. (2025). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. ResearchGate. [Link]

  • Armstrong, J. E., et al. (2008). Identification of auxins by a chemical genomics approach. Journal of Experimental Botany. [Link]

  • Meudt, W. J. (2025). Rapid Bioassay for Auxin. ResearchGate. [Link]

  • Tafazoli, S., & O'brien, P. J. (2004). Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals. Chemical Research in Toxicology. [Link]

  • Ajit, S., et al. (2015). A REVIEW ON BENZOFURAN: A NEW PROSPECTIVE. World Journal of Pharmaceutical Research. [Link]

  • S. (2016). Auxins: History, Bioassay, Function and Uses. Biology Discussion. [Link]

  • da Silva, J. B. P., et al. (2005). Chemometric and Molecular Modeling Study of 1H-Indole-3-acetic Acid Derivatives with Auxin Activity. Croatica Chemica Acta. [Link]

  • Ishaq, M., et al. (2023). Illustration of SAR for newly synthesized indole acetic acid sulfonate... ResearchGate. [Link]

  • Lee, J. Y., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals. [Link]

  • Wang, Y., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science. [Link]

  • Wang, X., et al. (2025). Identification of Auxin-Associated Genes in Wheat Through Comparative Transcriptome Analysis and Validation of the Candidate Receptor-like Kinase Gene TaPBL7-2B in Arabidopsis. International Journal of Molecular Sciences. [Link]

  • Korasick, D. A., et al. (2013). Auxin activity: Past, present, and Future. American Journal of Botany. [Link]

  • Ponomarenko, S. P., et al. (2023). Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine. Journal of Plant Science and Phytopathology. [Link]

  • Ruzicka, K., et al. (2025). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. ResearchGate. [Link]

  • Lunkad, A. (2021). NSAIDs: SAR of Indole acetic acid. YouTube. [Link]

  • Rahman, M. A., & Siddiqui, A. A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Han, H., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules. [Link]

  • Imperial College London. (2011). Team:Imperial College London/Project/Auxin/Testing. iGEM 2011. [Link]

  • Vedantu. (2024). What is Auxin bioassay class 11 biology CBSE. Vedantu. [Link]

  • askIITians. (2025). What is Auxin bioassay?. askIITians. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-1-benzofuran-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-Bromo-1-benzofuran-2-yl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.